Pde10-IN-1
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pde10-IN-1 mechanism of action in striatal neurons
An In-Depth Technical Guide on the Core Mechanism of Action of PDE10A Inhibitors in Striatal Neurons
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme highly enriched in the medium spiny neurons (MSNs) of the striatum, the primary input nucleus of the basal ganglia. By hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a critical role in modulating the signaling pathways downstream of dopamine and other neurotransmitters, thereby influencing motor control, cognition, and motivation. Inhibition of PDE10A has emerged as a promising therapeutic strategy for neuropsychiatric disorders such as schizophrenia and Huntington's disease. This technical guide provides a comprehensive overview of the mechanism of action of PDE10A inhibitors in striatal neurons, with a focus on the core signaling pathways, quantitative effects on neuronal function, and detailed experimental protocols for their study. Due to the limited availability of specific data for "Pde10-IN-1," this document utilizes the well-characterized and highly selective PDE10A inhibitor, TP-10, as a representative compound to illustrate the molecular and cellular effects of PDE10A inhibition.
The Role of PDE10A in Striatal Neuron Signaling
The striatum is primarily composed of two populations of MSNs, which form the direct (dMSN) and indirect (iMSN) pathways of the basal ganglia. dMSNs predominantly express the D1 dopamine receptor, while iMSNs express the D2 dopamine receptor. PDE10A is expressed in both dMSNs and iMSNs and is a key regulator of cyclic nucleotide levels in these neurons.[1][2]
-
cAMP Signaling: In dMSNs, activation of D1 receptors stimulates adenylyl cyclase (AC), leading to an increase in cAMP levels. In iMSNs, D2 receptor activation inhibits AC, decreasing cAMP. Adenosine A2A receptors, co-expressed with D2 receptors on iMSNs, stimulate AC. PDE10A hydrolyzes cAMP, thereby acting as a brake on cAMP-dependent signaling cascades.
-
cGMP Signaling: PDE10A also hydrolyzes cGMP, which is synthesized in response to nitric oxide (NO) signaling. Inhibition of PDE10A can therefore also lead to an accumulation of cGMP.
By inhibiting PDE10A, compounds like TP-10 effectively remove this brake, leading to an elevation of both cAMP and cGMP levels in MSNs. This amplification of cyclic nucleotide signaling modulates neuronal excitability, synaptic plasticity, and gene expression.[3]
Quantitative Effects of PDE10A Inhibition
The following tables summarize the quantitative effects of the representative PDE10A inhibitor TP-10 on key cellular and molecular parameters in striatal neurons.
Table 1: Effects of TP-10 on Cyclic Nucleotide Levels in the Striatum
| Parameter | Species | Treatment | Fold Increase (vs. Vehicle) | Reference |
| Striatal cGMP | Mouse | TP-10 (3.2 mg/kg, s.c.) | ~2-4 fold | [3][4] |
| Striatal cAMP | Mouse | TP-10 (3.2 mg/kg, s.c.) | ~2-4 fold | [3][4] |
Table 2: Effects of TP-10 on Downstream Signaling in Striatal Neurons
| Parameter | Neuron Type | Treatment | Effect | Reference |
| PKA-dependent phosphorylation | D2 MSNs | TP-10 (100 nM) | Strong increase | [1][5] |
| PKA-dependent phosphorylation | D1 MSNs | TP-10 (100 nM) | No significant change | [1][5] |
| Phospho-Histone H3 | D2 MSNs (dorsomedial striatum) | TP-10 (3 mg/kg, i.p.) | Selective increase | [1] |
| CREB phosphorylation | Striatum | TP-10 | Robust increase | [6] |
Table 3: Electrophysiological Effects of TP-10 on Striatal MSNs
| Parameter | Neuron Type | Treatment | Effect | Reference |
| Cortically evoked spike probability | MSNs | TP-10 (2 µM, intrastriatal) | Increased | [3] |
| Number of spikes per stimulation | MSNs | TP-10 (2 µM, intrastriatal) | Increased | [3] |
| Spike onset latency | MSNs | TP-10 (2 µM, intrastriatal) | Decreased | [3] |
| Cortically evoked activity | SNr- MSNs (putative iMSNs) | TP-10 (systemic) | Robust increase | [3] |
| Cortically evoked activity | SNr+ MSNs (putative dMSNs) | TP-10 (systemic) | No significant effect | [3] |
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of PDE10A Inhibition
The following diagram illustrates the central mechanism of action of PDE10A inhibitors in a striatal medium spiny neuron.
Caption: PDE10A inhibition in striatal neurons.
Experimental Workflow for Assessing PDE10A Inhibitor Efficacy
The following diagram outlines a typical experimental workflow to characterize the effects of a novel PDE10A inhibitor.
Caption: Workflow for PDE10A inhibitor evaluation.
Logical Framework of PDE10A Inhibition Effects
This diagram illustrates the logical flow from PDE10A inhibition to its ultimate effects on striatal neuron function.
Caption: Logical flow of PDE10A inhibitor action.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study the mechanism of action of PDE10A inhibitors. These should be optimized for specific laboratory conditions.
In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This assay determines the IC50 of an inhibitor against purified PDE10A enzyme.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/ml BSA).
-
Dilute recombinant human PDE10A enzyme in assay buffer to the desired concentration.
-
Prepare a fluorescently labeled substrate solution (e.g., FAM-cAMP) in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer containing a constant percentage of DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the test inhibitor solution.
-
Add the PDE10A enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the FAM-cAMP substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a "binding agent" solution that specifically binds to the fluorescent monophosphate product.
-
-
Data Analysis:
-
Measure fluorescence polarization using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to "no inhibitor" and "no enzyme" controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Western Blot for Phosphorylated DARPP-32 in Striatal Tissue
This protocol is for detecting changes in the phosphorylation of DARPP-32 at Threonine 34.
-
Sample Preparation:
-
Homogenize striatal tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-DARPP-32 (Thr34) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Strip the membrane and re-probe with an antibody for total DARPP-32 and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantify band intensities using densitometry software.
-
Cyclic AMP/GMP Measurement in Striatal Slices (ELISA)
This protocol measures the levels of cAMP and cGMP in acute brain slices.
-
Slice Preparation and Treatment:
-
Prepare acute coronal slices (e.g., 300 µm thick) of the striatum from rodents.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Treat the slices with the PDE10A inhibitor or vehicle for a specified duration.
-
-
Sample Collection and Lysis:
-
Rapidly terminate the experiment by transferring the slices to a lysis buffer (e.g., 0.1 M HCl).
-
Homogenize the slices and centrifuge to pellet cellular debris.
-
-
ELISA Procedure:
-
Use a commercially available competitive ELISA kit for cAMP or cGMP.
-
Follow the manufacturer's instructions for preparing standards and samples. For low concentrations, an acetylation step may be required to increase sensitivity.
-
Add samples, standards, and detection reagents to the antibody-coated plate.
-
After incubation and washing steps, add the substrate and stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of cAMP or cGMP in the samples.
-
Normalize the cyclic nucleotide levels to the total protein content of each sample.
-
In Vivo Single-Unit Electrophysiology in Rodents
This protocol assesses the effect of a PDE10A inhibitor on the firing properties of striatal neurons in an anesthetized animal.
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane or urethane) and place it in a stereotaxic frame.
-
Perform a craniotomy over the striatum and the cortex for stimulation.
-
-
Recording and Stimulation:
-
Lower a recording electrode into the dorsal striatum.
-
Place a stimulating electrode in the ipsilateral prefrontal cortex.
-
Record the spontaneous and cortically-evoked firing of single MSNs.
-
-
Drug Administration:
-
Administer the PDE10A inhibitor systemically (e.g., via subcutaneous or intraperitoneal injection) or locally via reverse microdialysis.
-
-
Data Analysis:
-
Analyze the recorded spike trains to determine changes in firing rate, spike probability in response to stimulation, and the latency to the first spike.
-
Compare the neuronal activity before and after drug administration.
-
Conclusion
Inhibitors of PDE10A, exemplified by compounds like TP-10, represent a targeted approach to modulate striatal neuron function. By elevating intracellular levels of cAMP and cGMP, these inhibitors enhance the signaling cascades downstream of key neurotransmitter receptors, particularly dopamine and adenosine receptors. The net effect is an increase in the excitability of medium spiny neurons, with a potentially greater impact on the indirect pathway. The quantitative data and detailed protocols provided in this guide offer a robust framework for the continued investigation and development of PDE10A inhibitors as novel therapeutics for a range of debilitating neuropsychiatric disorders. The visualization of the core signaling pathways and experimental workflows further aids in the conceptual understanding and practical application of research in this field.
References
- 1. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: Modulation of striatal neuron activity by cyclic nucleotide signaling and phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Phosphodiesterase 10A Increases the Responsiveness of Striatal Projection Neurons to Cortical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 | eNeuro [eneuro.org]
- 6. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
The Role of Pde10-IN-1 in cAMP and cGMP Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades.[1][2] Predominantly expressed in the medium spiny neurons (MSNs) of the striatum, PDE10A is a key modulator of intracellular pathways downstream of dopaminergic and glutamatergic receptors.[1][3] Pde10-IN-1, as a potent and selective inhibitor of PDE10A, is a valuable pharmacological tool for investigating the functional roles of this enzyme and a potential therapeutic agent for neurological and psychiatric disorders. By inhibiting the hydrolytic activity of PDE10A, this compound elevates intracellular levels of cAMP and cGMP, thereby modulating neuronal excitability and synaptic plasticity. This guide provides an in-depth overview of the mechanism of action of this compound, its impact on cAMP and cGMP signaling, and detailed experimental protocols for its characterization.
Introduction to PDE10A and Cyclic Nucleotide Signaling
Cyclic AMP and cGMP are ubiquitous second messengers that mediate a wide array of physiological processes.[4] Their intracellular concentrations are tightly regulated by the synthetic activity of adenylyl and guanylyl cyclases and the degradative activity of phosphodiesterases (PDEs).[4][5] The PDE superfamily comprises 11 families, each with distinct substrate specificities, regulatory properties, and tissue distribution.[5]
PDE10A is unique in its high expression within the striatal MSNs, the principal neurons of the basal ganglia that are integral to motor control, cognition, and reward.[6][7] This restricted expression pattern has made PDE10A an attractive target for the development of therapeutics for disorders associated with basal ganglia dysfunction, such as schizophrenia and Huntington's disease.[8][9] PDE10A hydrolyzes both cAMP and cGMP with high affinity, positioning it as a critical regulator of signaling pathways governed by these second messengers.[2][6]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the catalytic site of the PDE10A enzyme. By binding to the enzyme, it prevents the hydrolysis of cAMP and cGMP to their inactive monophosphate forms, AMP and GMP, respectively.[2][6] This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn activates their downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG).[8]
The elevation of cAMP and cGMP levels by PDE10A inhibition modulates the activity of both the direct and indirect pathways of the basal ganglia. In the direct pathway MSNs (dMSNs), which express D1 dopamine receptors, increased cAMP levels enhance neuronal excitability. In the indirect pathway MSNs (iMSNs), expressing D2 dopamine receptors, the effects are more complex, involving potentiation of adenosine A2A receptor signaling and inhibition of D2 receptor signaling.[10][11]
Quantitative Data on PDE10A Inhibitors
| Inhibitor | Substrate | IC50 (nM) | Selectivity | Reference |
| PQ10 | cGMP | 5 | Highly selective for PDE10 | [12] |
| cAMP | 13 | [12] | ||
| CPL500036 | Not specified | 1 | >100x vs other PDEs | [13] |
| MP-10 | Not specified | 0.18 | High | [13] |
| TP-10 | Not specified | 0.3 | High | [13] |
| TAK-063 | Not specified | 0.3 | High | [13] |
| Papaverine | Not specified | 95 | Non-selective | [9] |
Table 1: IC50 values of various PDE10A inhibitors.
Systemic administration of PDE10A inhibitors in mice has been shown to cause a robust, up to 5-fold or higher, increase in striatal cGMP levels.[14] While the absolute increase in cAMP is of a similar magnitude, the basal levels of cAMP are approximately 10-fold higher than cGMP, making the relative increase in cAMP more modest.[7]
Experimental Protocols
In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the IC50 value of this compound for the PDE10A enzyme.
Materials:
-
Recombinant human PDE10A enzyme
-
This compound
-
Fluorescently labeled cAMP or cGMP (e.g., FAM-cAMP)
-
PDE Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Binding Agent (specific for fluorescent monophosphate)
-
DMSO
-
Black, low-binding 96-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in PDE Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant PDE10A enzyme in cold PDE Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Assay Reaction:
-
Add diluted this compound or vehicle (for control wells) to the microplate wells.
-
Add the fluorescently labeled substrate to all wells.
-
Initiate the reaction by adding the diluted PDE10A enzyme to all wells except the "no enzyme" control.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Termination and Detection: Stop the enzymatic reaction by adding the Binding Agent to all wells. The Binding Agent will bind to the hydrolyzed fluorescent monophosphate, causing an increase in fluorescence polarization.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Measurement of cAMP/cGMP Levels in Cells or Tissues
This protocol outlines a general method for quantifying changes in intracellular cAMP and cGMP levels following treatment with this compound.
Materials:
-
Cell culture or tissue samples
-
This compound
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP or cGMP ELISA kit
-
Plate reader
Procedure:
-
Sample Preparation:
-
Cells: Plate cells and allow them to adhere. Treat with this compound or vehicle for the desired time.
-
Tissues: Administer this compound to animals and collect tissue samples at the appropriate time point. Homogenize the tissue in lysis buffer.
-
-
Lysis: Lyse the cells or tissue homogenate to release intracellular cyclic nucleotides.
-
Quantification: Use a competitive enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of cAMP or cGMP in the lysates according to the manufacturer's instructions.
-
Data Analysis: Normalize the cyclic nucleotide concentrations to the total protein content of each sample. Compare the levels in this compound-treated samples to vehicle-treated controls.
Conclusion
This compound, as a selective inhibitor of PDE10A, serves as a powerful tool to dissect the complex roles of cAMP and cGMP signaling in the striatum and other tissues where PDE10A is expressed. By elevating the levels of these second messengers, this compound can modulate neuronal function and has potential therapeutic applications in a range of neurological and psychiatric disorders. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound and other novel PDE10A inhibitors, facilitating further research into the therapeutic potential of targeting this important enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. PDE10A - Wikipedia [en.wikipedia.org]
- 3. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 4. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 14. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
Pde10-IN-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and chemical synthesis process of Pde10-IN-1, a potent inhibitor of phosphodiesterase 10A (PDE10A). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of PDE10A inhibition.
Introduction to PDE10A and this compound
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward pathways. Dysregulation of these pathways is implicated in several central nervous system (CNS) disorders, including schizophrenia and Huntington's disease. Inhibition of PDE10A increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways and offering a promising therapeutic strategy.
This compound, identified by its CAS number 1516896-09-5, is a potent PDE10A inhibitor. Its chemical name is 7-(6-methoxypyridin-3-yl)-3-(pyrazin-2-ylmethyl)imidazo[1,5-a]pyrazin-8(7H)-one. This compound was first disclosed in patent WO 2013192273 A1. While specific biological data for this compound is not widely published, its structural class suggests high affinity and selectivity for PDE10A.
Discovery and Rationale
The discovery of this compound is rooted in the broader effort to develop selective PDE10A inhibitors for the treatment of CNS disorders. The therapeutic rationale is based on the ability of PDE10A inhibitors to modulate the signaling of both the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) pathways in the striatum. By elevating cAMP and cGMP levels, PDE10A inhibitors can potentiate D1 receptor signaling and attenuate D2 receptor signaling, which is a desirable profile for antipsychotic agents.
The discovery process for compounds like this compound typically involves:
-
High-Throughput Screening (HTS): Screening of large compound libraries against the PDE10A enzyme to identify initial hits.
-
Structure-Activity Relationship (SAR) Studies: Chemical modification of hit compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Lead Optimization: Further refinement of promising candidates to identify a clinical candidate with a desirable overall profile.
Chemical Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of related imidazo[1,5-a]pyrazin-8(7H)-one derivatives. The synthesis would likely be a multi-step process.
Disclaimer: The following is a plausible, generalized synthetic scheme and has not been experimentally verified for this compound.
A potential synthetic approach could involve the following key transformations:
-
Construction of the Imidazo[1,5-a]pyrazine Core: This is often the central part of the synthesis. It could be achieved through the condensation of a substituted aminopyrazine with an alpha-haloketone or a related electrophile, followed by cyclization.
-
Introduction of the Pyrazinylmethyl Moiety: The pyrazin-2-ylmethyl group at the 3-position could be introduced via alkylation of the imidazopyrazine core with 2-(chloromethyl)pyrazine or a similar electrophilic pyrazine derivative.
-
N-Arylation to Introduce the Methoxypyridinyl Group: The final key step would be the N-arylation of the imidazo[1,5-a]pyrazin-8(7H)-one intermediate with a suitable 3-halo-6-methoxypyridine derivative, likely under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination).
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on established methods for other PDE10A inhibitors, the following general protocols can be adapted.
General Protocol for PDE10A Inhibition Assay (Fluorescence Polarization)
The inhibitory activity of this compound against PDE10A can be determined using a Fluorescence Polarization (FP) assay.[2][3]
Principle: This assay measures the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage by PDE10A. In the presence of an inhibitor, the substrate is not cleaved, and the polarization remains low.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Binding Agent (to bind the product and enhance the FP signal)
-
This compound (dissolved in DMSO)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a constant percentage of DMSO.
-
In a microplate, add the diluted this compound solutions.
-
Add the diluted PDE10A enzyme to all wells except the negative control.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for In Vivo Studies in a Mouse Model of Schizophrenia
To evaluate the in vivo efficacy of this compound, a mouse model of schizophrenia, such as the PCP-induced hyperlocomotion model, can be used.
Principle: Phencyclidine (PCP) is an NMDA receptor antagonist that induces hyperlocomotion in rodents, a behavior considered to be a model of the positive symptoms of schizophrenia. Antipsychotic drugs can attenuate this hyperlocomotion.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% corn oil)
-
Phencyclidine (PCP)
-
Open-field activity chambers equipped with automated tracking software
Procedure:
-
Acclimate mice to the open-field chambers.
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection). The dose and pre-treatment time should be determined in preliminary pharmacokinetic studies.
-
After the pre-treatment period, administer PCP (e.g., 5 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately place the mice back into the open-field chambers and record their locomotor activity for a set period (e.g., 60-90 minutes).
-
Analyze the locomotor data (e.g., total distance traveled) to determine if this compound significantly reduces PCP-induced hyperlocomotion compared to the vehicle-treated group.
Data Presentation
While specific quantitative data for this compound is not available in the public domain, the following tables provide a template for how such data would be structured and compared with other known PDE10A inhibitors.
Table 1: In Vitro Potency of PDE10A Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Selectivity Profile (Fold vs. other PDEs) |
| This compound | Human PDE10A | FP | To be determined | To be determined |
| MP-10 | Human PDE10A | SPA | ~0.3 | High |
| TP-10 | Human PDE10A | SPA | ~0.8 | >1000 |
| Papaverine | Human PDE10A | Enzymatic | ~30 | Low |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vivo Efficacy of PDE10A Inhibitors in a PCP-Induced Hyperlocomotion Model
| Compound | Animal Model | Dose (mg/kg) | Route of Admin. | % Reversal of PCP-induced Hyperlocomotion |
| This compound | Mouse | To be determined | p.o. or i.p. | To be determined |
| MP-10 | Mouse | 1, 3, 10 | p.o. | Dose-dependent reversal |
| TP-10 | Rat | 0.3, 1, 3 | p.o. | Dose-dependent reversal |
Visualizations
PDE10A Signaling Pathway
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Experimental Workflow for PDE10A Inhibitor Evaluation
Caption: General experimental workflow for the discovery and development of a PDE10A inhibitor.
References
Beyond Phosphodiesterase 10A: A Technical Guide to the Cellular Targets of Pde10-IN-1
Disclaimer: No specific public data is available for a compound designated "Pde10-IN-1". This technical guide synthesizes information from well-characterized, representative Phosphodiesterase 10A (PDE10A) inhibitors, including TAK-063 and CPL500036, to provide a comprehensive overview of potential off-target effects for a selective PDE10A inhibitor. The data presented herein should be considered illustrative for a compound of this class.
Introduction
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. Its role in modulating both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels has made it a significant therapeutic target for a range of neurological and psychiatric disorders. While the development of selective PDE10A inhibitors holds great promise, a thorough understanding of their interactions with other cellular targets is paramount for predicting potential side effects and elucidating their full pharmacological profile. This guide provides an in-depth analysis of the cellular targets of representative PDE10A inhibitors beyond their primary target, PDE10A.
Data Presentation: Off-Target Selectivity Profiles
The following tables summarize the quantitative data on the off-target interactions of two representative PDE10A inhibitors, TAK-063 and CPL500036. This data is critical for assessing the selectivity of these compounds and predicting their potential for off-target-mediated effects.
TAK-063: Selectivity Profile
TAK-063 has demonstrated high selectivity for PDE10A. The following tables detail its activity against a panel of other phosphodiesterases, as well as a broader screen of 91 other enzymes and receptors.[1]
Table 1: Selectivity of TAK-063 against other PDE Isozymes [1]
| PDE Isozyme | IC50 (nM) | Selectivity Fold vs. PDE10A2 (IC50 = 0.30 nM) |
| PDE1A | >10,000 | >33,333 |
| PDE1B | >10,000 | >33,333 |
| PDE1C | >10,000 | >33,333 |
| PDE2A | >10,000 | >33,333 |
| PDE3A | >10,000 | >33,333 |
| PDE4D2 | 5,500 | 18,333 |
| PDE5A | >10,000 | >33,333 |
| PDE6 | >10,000 | >33,333 |
| PDE7B | >10,000 | >33,333 |
| PDE8A | >10,000 | >33,333 |
| PDE9A | >10,000 | >33,333 |
| PDE11A | >10,000 | >33,333 |
Table 2: Off-Target Screening of TAK-063 against a Panel of Enzymes (at 10 µM) [1][2][3]
| Enzyme Target | % Inhibition |
| Acetylcholinesterase | 3 |
| ATPase, Ca2+, Skeletal Muscle | 6 |
| ATPase, Na+/K+, Heart | 8 |
| Carbonic anhydrase II | 6 |
| Cyclooxygenase-1 (COX-1) | 26 |
| Cyclooxygenase-2 (COX-2) | -1 |
| DNA Polymerase α | 13 |
| DNA Polymerase β | 12 |
| Guanylate cyclase, soluble | 13 |
| Lipoxygenase, 5- | 15 |
| MAO-A | 2 |
| MAO-B | 11 |
| Nitric oxide synthase, brain | 14 |
| Protein kinase A | 6 |
| Protein kinase C | 12 |
| Protein Tyrosine Kinase, EGF Receptor | 8 |
| Reverse transcriptase, HIV-1 | 11 |
| Tyrosine hydroxylase | 13 |
Table 3: Off-Target Screening of TAK-063 against a Panel of Receptors and Ion Channels (at 10 µM) [1][2]
| Target | % Inhibition of Control Specific Binding |
| Adenosine A1 | 10 |
| Adenosine A2A | 13 |
| Adrenergic α1 | 15 |
| Adrenergic α2 | 12 |
| Adrenergic β | 11 |
| Angiotensin II AT1 | 10 |
| Cannabinoid CB1 | 14 |
| Dopamine D1 | 11 |
| Dopamine D2S | 13 |
| GABA A, BZ, central | 12 |
| Glutamate, NMDA, Agonist site | 10 |
| Histamine H1 | 14 |
| Muscarinic M1 | 12 |
| Serotonin 5-HT1A | 11 |
| Serotonin 5-HT2A | 13 |
| Ca2+ Channel, L-type, Dihydropyridine | 10 |
| K+ Channel, ATP-sensitive | 12 |
| Na+ Channel, Site 2 | 11 |
A negative value indicates stimulation of receptor activity. This is a partial list. For the full list of 91 targets, please refer to the source publication.
CPL500036: Selectivity Profile
CPL500036 is another potent and selective PDE10A inhibitor. It was tested against a panel of 44 targets at a concentration of 1 µM.[4][5]
Table 4: Selectivity of CPL500036 against a Panel of Receptors, Transporters, and Ion Channels (at 1 µM) [4][5]
| Target | % Inhibition of Control Specific Binding |
| GPCRs | |
| Adenosine A1 (h) | 1 |
| Adenosine A2A (h) | 15 |
| Adenosine A3 (h) | 10 |
| Adrenergic α1A (h) | 12 |
| Adrenergic α2A (h) | -7 |
| Adrenergic β1 (h) | 1 |
| Adrenergic β2 (h) | 2 |
| Angiotensin AT1 (h) | 10 |
| Cannabinoid CB1 (h) | 14 |
| Chemokine CCR1 (h) | 11 |
| Dopamine D1 (h) | 11 |
| Dopamine D2 (h) | 13 |
| Dopamine D3 (h) | 12 |
| Dopamine D4.4 (h) | 10 |
| GABA B (r) | 12 |
| Galanin GAL2 (h) | 13 |
| Histamine H1 (h) | 14 |
| Histamine H2 (h) | 11 |
| Histamine H3 (h) | 12 |
| Muscarinic M1 (h) | 12 |
| Muscarinic M2 (h) | -91.2 |
| Muscarinic M3 (h) | 10 |
| Neuropeptide Y Y1 (h) | 13 |
| Neurotensin NTS1 (h) | 11 |
| Opioid δ2 (h) | 10 |
| Opioid κ (h) | 12 |
| Opioid μ (h) | 11 |
| Serotonin 5-HT1A (h) | 11 |
| Serotonin 5-HT2A (h) | 13 |
| Serotonin 5-HT3 (h) | 10 |
| Transporters | |
| Dopamine Transporter (h) | 12 |
| Norepinephrine Transporter (h) | 11 |
| Serotonin Transporter (h) | 10 |
| Ion Channels | |
| Ca2+ channel, L-type, Dihydropyridine site (r) | 10 |
| K+ channel, hERG (h) | 25 (IC25 = 3.2 µM)[6] |
| K+ channel, KATP (r) | 12 |
| Na+ channel, site 2 (r) | 11 |
| Other | |
| Sigma σ1 (h) | 13 |
| Sigma σ2 (h) | 12 |
Interaction is generally considered significant if inhibition is >25-50%. The negative value for the Muscarinic M2 receptor suggests a potential allosteric interaction.
Experimental Protocols
A variety of in vitro assays are employed to determine the off-target profile of a compound. Below are detailed methodologies for some of the key experiments cited or relevant to the data presented.
Radioligand Binding Assays (e.g., Eurofins Cerep SafetyScreen)
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor, transporter, or ion channel. The amount of radioactivity bound to the target is inversely proportional to the binding affinity of the test compound.
Methodology:
-
Preparation of Target: Membranes from cells expressing the target of interest or tissue homogenates are prepared.
-
Incubation: The target preparation is incubated with a fixed concentration of a specific radioligand and various concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter mat, which traps the target-bound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For dose-response curves, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
Enzyme Inhibition Assays (e.g., for PDEs, Kinases)
Principle: These assays measure the ability of a test compound to inhibit the catalytic activity of a specific enzyme.
Methodology (Example: Radiometric Kinase Assay - HotSpot™): [7][8][9][10][11]
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase, its specific substrate (a peptide or protein), and a buffer with necessary cofactors (e.g., MgCl2, ATP) is prepared.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane that binds the substrate.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of enzyme activity by the test compound is calculated, and IC50 values are determined from dose-response curves.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that assesses the engagement of a compound with its target protein in a cellular environment. Ligand binding often stabilizes the target protein, leading to an increased resistance to thermal denaturation.[12][13][14][15]
-
Cell Treatment: Intact cells are incubated with the test compound or vehicle control.
-
Heat Shock: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed to release their protein content.
-
Separation of Soluble Fraction: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis:
-
Melt Curve: The amount of soluble protein is plotted against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Isothermal Dose-Response: Cells are treated with a range of compound concentrations and heated at a single, fixed temperature. The concentration-dependent increase in the soluble protein fraction is used to determine the cellular EC50 for target engagement.
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Experimental Workflows
Caption: Generalized workflow for off-target screening in drug discovery.
References
- 1. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CPL-500036 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. landing.reactionbiology.com [landing.reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. annualreviews.org [annualreviews.org]
- 16. benchchem.com [benchchem.com]
The Modulatory Effects of Pde10-IN-1 on Dopamine D1 and D2 Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling in the brain, particularly within the medium spiny neurons (MSNs) of the striatum. These neurons are fundamental components of the basal ganglia circuitry and are segregated into two main pathways: the direct pathway, expressing dopamine D1 receptors (D1Rs), and the indirect pathway, expressing dopamine D2 receptors (D2Rs). Pde10-IN-1, as a potent and selective inhibitor of PDE10A, has emerged as a significant pharmacological tool for investigating the nuanced modulation of these two critical dopaminergic pathways. This technical guide provides an in-depth analysis of the effects of this compound on D1 and D2 receptor modulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades and experimental workflows.
Introduction: The Role of PDE10A in Striatal Signaling
Phosphodiesterase 10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, the principal neurons of the basal ganglia.[1][2] These neurons are central to motor control, cognition, and reward processing, integrating glutamatergic inputs from the cortex and thalamus with dopaminergic signals from the midbrain.[1][3] MSNs are divided into two populations with opposing functions: D1R-expressing MSNs of the direct pathway (striatonigral) and D2R-expressing MSNs of the indirect pathway (striatopallidal).[2][3][4]
D1 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while D2 receptor activation has the opposite effect, inhibiting adenylyl cyclase and reducing cAMP levels.[5] PDE10A hydrolyzes both cAMP and cGMP, thereby acting as a crucial regulator of signaling downstream of dopamine receptors.[1][4][6] Inhibition of PDE10A by compounds like this compound is expected to increase the levels of these second messengers, thus modulating the activity of both the direct and indirect pathways.[7][8]
Mechanism of Action of this compound
This compound, by inhibiting PDE10A, prevents the breakdown of cAMP and cGMP in MSNs.[1][9] This leads to an accumulation of these cyclic nucleotides, which in turn modulates downstream signaling cascades.
In D1R-expressing MSNs (Direct Pathway):
-
Inhibition of PDE10A potentiates D1R signaling by increasing cAMP levels.[7][8]
-
This leads to enhanced activation of Protein Kinase A (PKA) and subsequent phosphorylation of key substrates like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[2][10]
In D2R-expressing MSNs (Indirect Pathway):
-
Inhibition of PDE10A counteracts the inhibitory effect of D2R activation on adenylyl cyclase.[1][8]
-
The resulting increase in cAMP and subsequent PKA activation leads to a functional inhibition of the indirect pathway, a mechanism shared with some antipsychotic drugs.[2][7]
-
Interestingly, the effect of PDE10A inhibition appears to be more pronounced in D2 MSNs, leading to a preferential activation of PKA-dependent signaling in this neuronal population.[2][11]
Quantitative Data on the Effects of PDE10A Inhibition
The following tables summarize key quantitative findings from studies investigating the effects of PDE10A inhibitors, including this compound and other similar compounds like TP-10 and papaverine, on various signaling molecules and behaviors.
Table 1: Effects of PDE10A Inhibition on Cyclic Nucleotide Levels
| Parameter | Compound | Model System | Change from Basal | Reference(s) |
| Striatal cGMP Levels | PDE10A Inhibitors | Mice | ~5-fold increase or higher | [9] |
| Striatal cAMP Levels | PDE10A Inhibitors | Mice | Magnitude similar to cGMP increase | [9] |
| Striatal cGMP Levels | TP-10 (3.2 mg/kg, s.c.) | Wild-Type Mice | Robust increase | [12] |
| Striatal cGMP Levels | TP-10 (3.2 mg/kg, s.c.) | nNOS KO Mice | No significant elevation | [12] |
| Striatal cAMP Levels | TP-10 (3.2 mg/kg, s.c.) | Wild-Type and nNOS KO Mice | Robust increase in both | [12] |
Table 2: Effects of PDE10A Inhibition on Downstream Signaling Molecules
| Parameter | Compound | Model System | Effect | Reference(s) |
| p-DARPP-32 (Thr34) | Papaverine (10 µM) | Mouse Striatal Slices | ~7-fold increase in total homogenate | [8] |
| p-DARPP-32 (Thr34) | Papaverine (10 µM) | D1 MSNs (Flag-tagged) | ~2-fold increase | [8] |
| p-DARPP-32 (Thr34) | Papaverine (10 µM) | D2 MSNs (Myc-tagged) | ~6-fold increase | [8] |
| p-ERK1/2 | Papaverine | Male Rat Striatal Slices | Increased levels | [13] |
| p-ERK1/2 | Papaverine + D1 Agonist | Male Rat Striatal Slices | Enhanced increase | [13] |
| p-ERK1/2 | Papaverine + D2 Antagonist | Male Rat Striatal Slices | Enhanced increase | [13] |
| p-ERK1/2 | Papaverine | Female Rat Striatal Slices | Almost no stimulatory effect | [13] |
Table 3: Behavioral Effects of PDE10A Inhibition
| Behavioral Model | Compound | Animal Model | Effect | Reference(s) |
| Prepulse Inhibition (PPI) Disruption (Apomorphine-induced) | TP-10 (0.32-10.0 mg/kg) | Rats | No effect | [7][14] |
| PPI Disruption (Quinpirole-induced) | TP-10 | Rats | Blocked disruption | [7][14] |
| Locomotor Activity | PDE10A Knockout Mice | Mice | Decrease in exploratory activity | [15] |
| Conditioned Avoidance Responding | PDE10A Knockout Mice | Mice | Delay in acquisition | [15] |
| Haloperidol-induced Catalepsy | Papaverine | Mice | Potentiation | [16] |
Experimental Protocols
Acute Striatal Slice Preparation and Electrophysiology
This protocol is a generalized method for preparing acute brain slices to study the electrophysiological effects of this compound on MSNs.[1]
Materials:
-
Anesthetizing agent (e.g., isoflurane)
-
Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid)
-
Vibratome
-
Recording chamber
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold cutting solution.
-
Brain Extraction and Slicing: Rapidly extract the brain and prepare coronal or sagittal slices (250-350 µm thick) containing the striatum using a vibratome in ice-cold cutting solution.
-
Slice Recovery: Transfer slices to a recovery chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
Recording: Place a slice in the recording chamber continuously perfused with aCSF. Identify MSNs using differential interference contrast (DIC) or infrared (IR) microscopy.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from identified MSNs.
-
Data Acquisition: Record baseline electrophysiological activity (e.g., evoked excitatory postsynaptic currents or action potentials).
-
Drug Application: Bath-apply this compound at the desired concentration.
-
Post-Drug Recording: Record the activity after drug application to determine its effects on neuronal excitability and synaptic transmission.
-
Data Analysis: Analyze the recorded parameters and perform statistical comparisons between baseline and post-drug conditions.
In Vivo Microdialysis for Neurotransmitter Level Measurement
This protocol outlines a general procedure for in vivo microdialysis to measure extracellular levels of dopamine and its metabolites in the striatum following this compound administration.[17][18][19]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Ringer's solution or artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the striatum.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal or subcutaneous injection).
-
Post-Drug Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter levels over time.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.
-
Data Analysis: Quantify the neurotransmitter concentrations and express them as a percentage of the baseline levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway in a D1R-expressing Medium Spiny Neuron.
Caption: Signaling pathway in a D2R-expressing Medium Spiny Neuron.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders [mdpi.com]
- 4. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 10. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The PDE10A inhibitor, papaverine, differentially activates ERK in male and female rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral characterization of mice deficient in the phosphodiesterase-10A (PDE10A) enzyme on a C57/Bl6N congenic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
Foundational Research on Pde10-IN-1: A Technical Examination of a Putative PDE10A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research questions surrounding the function of Pde10-IN-1, a compound designated as an inhibitor of Phosphodiesterase 10A (PDE10A). Our investigation reveals that the identifier "this compound" is associated with at least two distinct chemical entities, necessitating a careful and differentiated analysis. This guide aims to provide a clear, data-driven overview of the available information on these compounds, their putative mechanism of action, and the broader context of PDE10A inhibition.
Executive Summary
Phosphodiesterase 10A is a critical enzyme in regulating cyclic nucleotide signaling in the brain, particularly within the striatum. Its inhibition presents a promising therapeutic avenue for a range of neurological and psychiatric disorders. The compound identifier "this compound" appears in commercial catalogs, but refers to different molecules with distinct pharmacological profiles. This guide will separately address the available data for two such compounds: a dual PDE2/PDE10 inhibitor and a potent PDE10 inhibitor identified in patent literature. Due to the limited publicly available data specifically for "this compound," this guide also incorporates general knowledge and protocols for well-characterized PDE10A inhibitors to provide a comprehensive understanding of the target and the methodologies used to study its inhibitors.
The Target: Phosphodiesterase 10A (PDE10A)
PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, which are key components of the basal ganglia circuits involved in motor control, cognition, and reward processing. By degrading cAMP and cGMP, PDE10A plays a crucial role in modulating signaling pathways downstream of dopamine and other neurotransmitter receptors.
Inhibition of PDE10A leads to an elevation of intracellular cAMP and cGMP levels, which in turn modulates the activity of protein kinase A (PKA) and protein kinase G (PKG). This has been shown to potentiate signaling through the dopamine D1 receptor-expressing direct pathway and attenuate signaling through the dopamine D2 receptor-expressing indirect pathway of the basal ganglia. This modulation of striatal output is the basis for the therapeutic interest in PDE10A inhibitors for conditions like schizophrenia and Huntington's disease.
Deconvoluting "this compound"
PDE2/PDE10-IN-1: A Dual Inhibitor
One compound identified as "this compound" is more accurately described as a dual inhibitor of PDE2 and PDE10. The available quantitative data for this compound is summarized below.
| Target | IC50 (nM) |
| PDE2A | 29 |
| PDE10A | 480 |
| PDE11A | 6920 |
| PDE4D | 5890 |
Data sourced from commercial supplier information.
This compound exhibits significantly higher potency for PDE2A over PDE10A. The dual-inhibitor profile suggests a more complex mechanism of action than a selective PDE10A inhibitor, as PDE2 is also involved in cyclic nucleotide signaling and has a distinct expression pattern and functional role.
This compound (CAS 1516896-09-5): A Patented PDE10 Inhibitor
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for a PDE10A inhibitor is the elevation of intracellular cAMP and cGMP levels in medium spiny neurons. The following diagram illustrates the general signaling pathway affected by PDE10A inhibition.
Caption: Generalized signaling pathway of PDE10A inhibition.
Experimental Protocols
Detailed experimental protocols for a specific compound designated "this compound" are not available in the public domain. However, the following represents a general protocol for determining the in vitro potency of a PDE10A inhibitor, which would be a foundational experiment for its characterization.
In Vitro PDE10A Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant PDE10A.
Principle: The assay measures the enzymatic activity of PDE10A by quantifying the conversion of a cyclic nucleotide substrate (cAMP or cGMP) to its monophosphate form. The inhibitory effect of the test compound is determined by measuring the reduction in product formation. A common method is a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Test compound (this compound) and a reference inhibitor (e.g., Papaverine)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE10A enzyme to the appropriate concentration in assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted compound solutions to the wells of the microplate.
-
Add the diluted enzyme solution to all wells except the negative control.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
The following diagram illustrates a typical workflow for such an experiment.
References
Investigating the Downstream Effects of Pde10-IN-1 in the Basal Ganglia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the downstream cellular and molecular effects following the inhibition of Phosphodiesterase 10A (PDE10A) by the selective inhibitor, Pde10-IN-1, within the basal ganglia. PDE10A is a critical enzyme in neuronal signal transduction, highly expressed in the medium spiny neurons (MSNs) of the striatum, the primary input nucleus of the basal ganglia.[1][2][3][4] By hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a pivotal role in modulating signaling cascades initiated by neurotransmitters like dopamine.[2][5][6] Inhibition of this enzyme, therefore, offers a significant mechanism to alter the circuitry of the basal ganglia, which is implicated in motor control, reward, and cognition.[2][3] This document details the signaling pathways affected, presents quantitative data from relevant studies, and provides comprehensive experimental protocols for investigating these effects.
Core Signaling Pathways Modulated by this compound
PDE10A is uniquely positioned to integrate signals from various G-protein coupled receptors (GPCRs), particularly dopamine D1 and D2 receptors, which are segregated in the two main populations of MSNs: the direct (striatonigral) and indirect (striatopallidal) pathways, respectively.[7][8]
-
Direct Pathway (D1-MSNs): Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP production.
-
Indirect Pathway (D2-MSNs): Activation of D2 receptors inhibits adenylyl cyclase, decreasing cAMP levels.[7]
This compound, by inhibiting PDE10A, prevents the degradation of both cAMP and cGMP, leading to their accumulation.[9] This buildup amplifies the signaling cascade downstream of these second messengers, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG).
A key downstream effector of PKA in MSNs is the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) . When phosphorylated by PKA at the Threonine-34 residue, DARPP-32 becomes a potent inhibitor of Protein Phosphatase 1 (PP1). This inhibition prevents the dephosphorylation of other PKA substrates, creating a powerful positive feedback loop that enhances and prolongs the signaling cascade.[10][11]
Furthermore, activated PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB) at Serine-133.[6] Phosphorylated CREB (pCREB) is a transcription factor that modulates the expression of numerous genes involved in neuronal plasticity and survival.[12] PKA also phosphorylates other crucial targets, such as the glutamate receptor subunit GluA1 at Serine-845, which can alter synaptic strength.[11][13]
While PDE10A is present in both MSN subtypes, its inhibition appears to have a more pronounced functional impact on the indirect pathway (D2-MSNs).[4][14][15] This differential effect is partly due to an asymmetrical regulation of phosphatases by DARPP-32, leading to a stronger increase in PKA-dependent phosphorylation in D2-MSNs despite similar cAMP elevations in both neuron types.[15]
Quantitative Data on Downstream Effects
The inhibition of PDE10A by compounds like this compound leads to measurable changes in biochemical markers and behavioral outcomes. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Biochemical Effects of PDE10A Inhibition in Striatum
| Biomarker | Inhibitor Used | Fold Increase vs. Vehicle | Species | Reference |
|---|---|---|---|---|
| cAMP Levels | Papaverine | ~1.5 - 2.0x | Mouse | [16] |
| TP-10 | Dose-dependent increase | Rat | [4] | |
| cGMP Levels | Various | Up to 5-fold or higher | Mouse | [6] |
| TP-10 | Dose-dependent increase | Rat | [4] | |
| pCREB (Ser133) | BMS-843496 | Positively correlated with occupancy | Mouse | [17] |
| Papaverine | Significant increase | Mouse | [16][18] | |
| pDARPP-32 (Thr34) | Papaverine | Robust increase | Mouse | [10][11] |
| pGluA1 (Ser845) | Papaverine | Robust increase | Mouse | [11][13] |
| pHistone H3 | PDE10A Inhibitor | Increased in D2-MSNs | Mouse |[15] |
Table 2: Behavioral and Physiological Effects of PDE10A Inhibition
| Assay | Inhibitor Used | Key Finding | Species | Reference |
|---|---|---|---|---|
| Conditioned Avoidance | Various | Antipsychotic-like effects | Rodent | [17] |
| Catalepsy | Various | Low cataleptic activity alone | Rat | [19] |
| Stimulant-Induced Activity | THPP-1 | Attenuated stimulant effects | Rhesus | [20] |
| PDE10A Occupancy | BMS-843496 | ~40% occupancy required for efficacy | Mouse | [17] |
| Spatial/Recognition Memory | Papaverine | Improved memory in HD model | Mouse |[16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's effects. Below are protocols for key experiments.
This protocol is optimized for detecting changes in the phosphorylation state of proteins like CREB, DARPP-32, and GluA1 in striatal tissue following inhibitor treatment.
1. Sample Preparation: a. Following in vivo treatment with this compound or vehicle, rapidly dissect the striatum on ice.[21] b. Immediately homogenize the tissue in ice-cold RIPA lysis buffer supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). c. Keep samples on ice for 30 minutes, vortexing intermittently. d. Centrifuge at 14,000 x g for 20 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[22]
2. Gel Electrophoresis and Transfer: a. Add 2x Laemmli sample buffer to protein lysates to a final concentration of 1x. b. Denature samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel (e.g., 4-15% gradient gel). d. Run the gel until adequate separation is achieved. e. Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting: a. Blocking: Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[23] b. Primary Antibody Incubation: Dilute the phospho-specific primary antibody (e.g., anti-pCREB Ser133, anti-pDARPP-32 Thr34) in 1-5% BSA/TBST according to the manufacturer's recommendation. Incubate the membrane overnight at 4°C with gentle agitation.[24] c. Washing: Wash the membrane three times for 10 minutes each with TBST.[24] d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Final Washes: Repeat the washing step (3c).
4. Detection: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the signal using a chemiluminescence imaging system. d. For normalization, strip the membrane and re-probe with an antibody against the total protein (e.g., total CREB) or a loading control (e.g., GAPDH, β-actin).
This protocol describes the quantification of cyclic nucleotides in striatal tissue using commercial enzyme immunoassay (EIA) kits.[9]
1. Tissue Collection and Processing: a. At the designated time point after this compound administration, euthanize the animal (e.g., by decapitation) and rapidly dissect the striatum.[21] b. Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity. c. Homogenize the frozen tissue in 0.1 M HCl. d. Centrifuge the homogenate at >600 x g for 10 minutes at 4°C. e. Collect the supernatant for analysis.
2. Immunoassay Procedure (General Steps): a. Follow the specific instructions provided with the commercial cAMP or cGMP EIA kit. b. Typically, samples and standards are acetylated to improve assay sensitivity. c. Add samples, standards, and controls to the wells of the antibody-coated microplate. d. Add the cyclic nucleotide-HRP conjugate to each well. e. Incubate the plate for the recommended time (e.g., 2 hours) at room temperature. f. Wash the plate multiple times to remove unbound reagents. g. Add the substrate solution (e.g., TMB) and incubate until color develops. h. Stop the reaction with a stop solution.
3. Data Analysis: a. Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm). b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Calculate the concentration of cAMP or cGMP in the samples by interpolating their absorbance values from the standard curve. d. Normalize the cyclic nucleotide concentration to the initial tissue weight or total protein content.[21]
This assay directly measures the percentage of PDE10A enzyme bound by an inhibitor in the brain.[21]
1. Animal Dosing: a. Administer this compound or vehicle orally (p.o.) or via the desired route to rodents at various doses.[21] b. House the animals for the required time for the drug to reach target tissues (e.g., 1-2 hours).[25]
2. Tracer Administration: a. Approximately 10-30 minutes prior to sacrifice, administer a PDE10A-selective radiotracer (e.g., [3H]-PDM-042, [3H]BMS-843496) via intravenous (i.v.) tail vein injection.[17][21][25]
3. Tissue Collection: a. At the end of the tracer distribution period, euthanize the animals by decapitation.[21] b. Rapidly remove the brain and place it on an ice-cold surface. c. Dissect the striatum (target region with high PDE10A expression) and the cerebellum (reference region with negligible PDE10A expression).[21][26]
4. Measurement of Radioactivity: a. Weigh each tissue sample. b. Homogenize the tissues in an appropriate buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[21][25] c. Measure the radioactivity (disintegrations per minute, DPM) in the homogenates using a liquid scintillation counter.[21]
5. Data Analysis: a. Calculate specific binding in the striatum by subtracting the non-specific binding (radioactivity in the cerebellum) from the total binding (radioactivity in the striatum). b. PDE10A occupancy (%) at a given dose of this compound is calculated using the following formula: % Occupancy = (1 - (Specific Binding in Dosed Animal / Mean Specific Binding in Vehicle Group)) * 100
References
- 1. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Understanding of PDE10A in the Modulation of Basal Ganglia Circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Understanding of PDE10A in the Modulation of Basal Ganglia Circuitry. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 5. Pivotal role of phosphodiesterase 10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct roles of PDE4 and PDE10A in the regulation of cAMP/PKA signaling in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. benchchem.com [benchchem.com]
- 15. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDE10 inhibition increases GluA1 and CREB phosphorylation and improves spatial and recognition memories in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Behavioral and qEEG effects of the PDE10A inhibitor THPP-1 in a novel rhesus model of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 23. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Pde10-IN-1: A Technical Guide for Investigating Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the utility of selective Phosphodiesterase 10A (PDE10A) inhibitors, exemplified by molecules like Pde10-IN-1, as critical research tools in the study of neuropsychiatric and neurodegenerative disorders. It provides a comprehensive overview of the underlying mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: The Role of PDE10A in the Central Nervous System
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing two vital second messengers: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The significance of PDE10A in neuroscience stems from its highly localized expression, being particularly enriched in the medium spiny neurons (MSNs) of the striatum, a brain region integral to motor control, cognition, and emotional processing.[3][4][5] These MSNs are the primary components of the basal ganglia circuits, which are often implicated in the pathophysiology of disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.[6][7][8]
By modulating the levels of cAMP and cGMP, PDE10A influences signaling cascades downstream of key neurotransmitter receptors, most notably dopamine and glutamate receptors.[9][10] Consequently, potent and selective inhibitors of PDE10A serve as invaluable chemical probes to dissect the function of striatal circuits and to evaluate novel therapeutic strategies for neuropsychiatric conditions. While clinical trials of PDE10A inhibitors for schizophrenia have yielded mixed results, these compounds remain powerful tools for preclinical research.[3][11]
Mechanism of Action: Modulating Striatal Signaling Pathways
The therapeutic and research potential of PDE10A inhibitors lies in their ability to precisely modulate the signaling activity within the two main output pathways of the striatum: the direct (dopamine D1 receptor-expressing) and indirect (dopamine D2 receptor-expressing) pathways.[9][10][12]
-
Elevation of Cyclic Nucleotides : By inhibiting PDE10A, these compounds prevent the degradation of cAMP and cGMP, leading to their accumulation within MSNs.[13][14]
-
Modulation of Dopamine Receptor Signaling : This increase in cyclic nucleotides amplifies the signaling downstream of dopamine receptors. In the direct pathway, it potentiates D1 receptor-mediated signaling.[9] In the indirect pathway, it counteracts the inhibitory effects of D2 receptor activation.[9][10]
-
Activation of PKA and PKG : The elevated cAMP and cGMP levels lead to the activation of their respective downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG).[8][9]
-
Phosphorylation of Key Substrates : Activated PKA and PKG phosphorylate numerous substrates that regulate neuronal excitability and gene expression. A key substrate is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylation of DARPP-32 at Threonine-34 converts it into a potent inhibitor of protein phosphatase 1 (PP1), further amplifying signaling. PDE10A inhibition also regulates the phosphorylation status of glutamate receptor subunits like GluR1, suggesting an impact on glutamatergic neurotransmission.[9][10]
This combined action on both striatal pathways is thought to rebalance the dysfunctional circuit activity observed in disorders like schizophrenia.[10][15]
Caption: PDE10A signaling cascade in direct and indirect pathway MSNs.
Quantitative Data for Representative PDE10A Inhibitors
The following tables summarize key quantitative data for well-characterized, selective PDE10A inhibitors that serve as benchmarks for new chemical entities like this compound.
Table 1: In Vitro Potency and Selectivity This table presents the half-maximal inhibitory concentrations (IC50) against PDE10A and other PDE families, demonstrating the selectivity profile of representative compounds.
| Compound | PDE10A IC50 (nM) | Selectivity vs. Other PDEs | Reference |
| MP-10 | 0.3 | >1000-fold vs. PDE1-9, 11 | [10] |
| TP-10 | 1.1 | >1000-fold vs. PDE1-9, 11 | [5] |
| EM-221 | 0.009 | >100,000-fold | [16] |
| PQ10 | 5 (cGMP), 13 (cAMP) | High selectivity | [17] |
| TAK-063 | 0.3 | >100-fold | [18] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties This table details key pharmacokinetic (PK) and pharmacodynamic (PD) parameters from preclinical studies, which are crucial for designing in vivo experiments.
| Compound | Species | Route | Brain/Plasma Ratio | Target Occupancy | T1/2 | Reference |
| MP-10 | Rat | p.o. | ~1 | 90% @ 10 mg/kg | ~4 h | [10] |
| TP-10 | Rat | p.o. | ~1.5 | 50% (ED50) @ ~1 mg/kg | ~3 h | [5] |
| EM-221 | Rat | p.o. | N/A | 96% @ 1 mg/kg | ~24 h (human) | [16] |
| TAK-063 | Human | p.o. | N/A | 72% @ 20 mg | ~21-26 h | [11][19] |
| BMS-843496 | Mouse | i.p. | ~1.2 | >40% required for efficacy | N/A | [20] |
Table 3: Preclinical Efficacy in Rodent Models of Neuropsychiatric Symptoms This table summarizes the effective doses of PDE10A inhibitors in behavioral models relevant to the positive, negative, and cognitive symptoms of schizophrenia.
| Model | Compound | Species | Effective Dose (mg/kg, p.o.) | Endpoint | Reference |
| PCP-Induced Hyperlocomotion | MP-10 | Rat | 1 - 10 | Reversal of hyperlocomotion | [10] |
| Conditioned Avoidance Response | TP-10 | Rat | 0.3 - 3 | Inhibition of avoidance | [5] |
| Novel Object Recognition | EM-221 | Rat | 0.05 - 0.5 | Improved recognition index | [16] |
| MK-801-Induced PPI Disruption | EM-221 | Rat | 0.1 - 1 | Reversal of sensory gating deficit | [16] |
| Social Interaction Deficit | TAK-063 | Mouse | 0.3 - 1 | Increased social interaction time | [11] |
Detailed Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of a novel PDE10A inhibitor.
Protocol 1: In Vitro PDE10A Enzymatic Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE10A enzyme.
-
Materials : Recombinant human PDE10A enzyme, fluorescently labeled cAMP or cGMP substrate, assay buffer, 384-well microplates, and a microplate reader.
-
Methodology :
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of diluted recombinant PDE10A enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescently labeled cAMP/cGMP substrate.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the unhydrolyzed substrate.
-
Measure the fluorescence polarization on a compatible microplate reader. A low polarization value indicates high enzyme activity (substrate hydrolyzed), while a high value indicates low activity (substrate protected).
-
Calculate the percent inhibition for each inhibitor concentration relative to vehicle controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using graphing software.[21]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective : To determine the plasma and brain concentration-time profiles of this compound and calculate key PK parameters.[22]
-
Materials : Male C57BL/6 mice, this compound, appropriate formulation vehicles for intravenous (IV) and oral (PO) administration, blood collection supplies (e.g., K2EDTA-coated tubes), and brain homogenization buffer.
-
Methodology :
-
Dose two groups of mice (n=3 per time point) with this compound via IV (e.g., 1 mg/kg) and PO (e.g., 5 mg/kg) routes.
-
Collect blood samples (~50 µL) via tail vein or retro-orbital sinus at specified time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[22]
-
Immediately place blood in K2EDTA tubes, keep on ice, and centrifuge to separate plasma. Store plasma at -80°C.
-
At each time point, euthanize the cohort of animals, perfuse with cold saline, and rapidly excise the brains. Freeze brains immediately in liquid nitrogen and store at -80°C.
-
For analysis, precipitate proteins from plasma samples using acetonitrile containing an internal standard.
-
Homogenize brain tissue in buffer, and then perform protein precipitation with acetonitrile.
-
Quantify the concentration of this compound in the plasma and brain homogenate supernatants using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T1/2, and brain/plasma ratio) using non-compartmental analysis software.[22]
-
Protocol 3: Rodent Model of Psychosis (PCP-Induced Hyperlocomotion)
-
Objective : To assess the antipsychotic-like potential of this compound by testing its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP).[13]
-
Materials : Male C57BL/6 mice, this compound, PCP, vehicle, open-field activity chambers equipped with automated photobeam tracking systems.
-
Methodology :
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via the desired route (e.g., p.o.). The pretreatment time should be based on the compound's Tmax (e.g., 60 minutes).[13]
-
Following the pretreatment period, administer PCP (e.g., 5 mg/kg, i.p.) or saline to the animals.
-
Immediately place each mouse into an individual open-field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) automatically for the next 60-90 minutes.
-
Analyze the data by comparing the locomotor activity of the this compound treated groups to the PCP-vehicle control group using ANOVA followed by appropriate post-hoc tests. A significant reduction in PCP-induced activity indicates antipsychotic-like efficacy.[13]
-
Caption: A streamlined workflow for the preclinical assessment of this compound.
Application in Neuropsychiatric Disorder Research
Selective PDE10A inhibitors are versatile tools for investigating the pathophysiology of several CNS disorders:
-
Schizophrenia : These inhibitors are used to probe the hypothesis that rebalancing striatal direct and indirect pathway activity can alleviate positive, negative, and cognitive symptoms.[10][15][23] They help to explore the downstream consequences of modulating both dopaminergic and glutamatergic systems.[10]
-
Huntington's Disease (HD) : In HD, MSNs are particularly vulnerable to degeneration. Research using PET imaging has shown that PDE10A expression is reduced early in HD, even before symptoms manifest, making it a valuable biomarker.[24][25] Inhibitors are used in preclinical HD models to investigate whether enhancing cyclic nucleotide signaling can provide neuroprotective effects and ameliorate motor and cognitive deficits.[24][26]
-
Other Movement Disorders : Given the central role of the basal ganglia in motor control, PDE10A inhibitors are also being investigated as potential therapeutics for conditions like Tourette syndrome.[16][27]
Conclusion and Future Outlook
Potent and selective PDE10A inhibitors like this compound are indispensable tools for the neuroscience research community. They provide a means to pharmacologically manipulate a key signaling hub in the striatum, offering profound insights into the complex circuitry underlying neuropsychiatric and neurodegenerative disorders. While the path to clinical application for schizophrenia has been challenging, the knowledge gained from these inhibitors continues to inform our understanding of basal ganglia function and dysfunction. The continued use of these tools in preclinical models, combined with advanced techniques like PET imaging, will be crucial for validating PDE10A as a therapeutic target for a range of CNS disorders and for developing the next generation of treatments.
References
- 1. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10 Inhibitors as Potential Treatment for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 4. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of selective phosphodiesterase 10A inhibitors: a new therapeutic approach to the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 10 Inhibitors - Novel Perspectives for Psychiatric and Neurodegenerative Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
- 10. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 15. [PDF] Phosphodiesterase 10 A Inhibitor Activity in Preclinical Models of the Positive , Cognitive , and Negative Symptoms of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. neurology.org [neurology.org]
- 26. Inhibition of phosphodiesterases as a strategy to achieve neuroprotection in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pde10-IN-1 In Vitro Enzyme Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and reward.[2][3] This localization makes PDE10A an attractive therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[2][4] Pde10-IN-1 is an inhibitor of phosphodiesterases, and this document provides a detailed protocol for determining its in vitro enzymatic activity against PDE10A using a fluorescence polarization (FP) assay.
The FP assay is a homogeneous technique that measures the inhibition of PDE10A activity by monitoring the change in rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[1] A small, fluorescently labeled substrate (e.g., FAM-cAMP) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE10A hydrolyzes the substrate, the resulting fluorescent monophosphate binds to a larger binding agent, slowing its rotation and increasing the fluorescence polarization.[5][6] Inhibitors of PDE10A prevent this hydrolysis, thus maintaining a low polarization signal.
Signaling Pathway of PDE10A
PDE10A plays a crucial role in regulating the levels of intracellular cAMP and cGMP. G-protein coupled receptors (GPCRs) activate or inhibit adenylyl cyclase, the enzyme that synthesizes cAMP. PDE10A degrades cAMP to AMP, terminating the signaling cascade. Inhibition of PDE10A leads to an accumulation of cAMP, which then activates downstream effectors like Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).[4]
Quantitative Data: Inhibitory Activity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The IC50 value for this compound against PDE10A and other phosphodiesterases is summarized in the table below.
| Enzyme | This compound IC50 (nM) |
| PDE10A | 480 |
| PDE2 | 29 |
| PDE11A | 6920 |
| PDE4D | 5890 |
| [7] |
Experimental Protocol: PDE10A In Vitro Enzyme Activity Assay
This protocol is based on a fluorescence polarization method and is designed for a 96-well or 384-well plate format.
Materials and Reagents:
-
Recombinant Human PDE10A enzyme
-
This compound
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
PDE Assay Buffer
-
Binding Agent
-
Inhibitor Dilution Buffer (e.g., PDE Assay Buffer with a small percentage of DMSO)
-
Microplates (e.g., black, low-binding 96- or 384-well plates)
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow:
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in the Inhibitor Dilution Buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.[5]
-
-
Reagent Preparation:
-
Thaw all reagents on ice. PDE10A enzyme is sensitive to freeze-thaw cycles and should be aliquoted for single use.[5]
-
Dilute the PDE10A enzyme to the desired concentration (e.g., 10-20 pg/µL) in cold PDE Assay Buffer just before use.[5] The optimal enzyme concentration may need to be determined empirically.
-
Dilute the FAM-cAMP substrate to the working concentration (e.g., 200 nM) in PDE Assay Buffer.[5]
-
-
Assay Plate Setup (Final Volume: 50 µL):
-
Blank (No Enzyme, No Substrate): Add 5 µL of Inhibitor Dilution Buffer and 45 µL of PDE Assay Buffer.
-
Substrate Control (No Enzyme): Add 5 µL of Inhibitor Dilution Buffer, 25 µL of FAM-cAMP solution, and 20 µL of PDE Assay Buffer.
-
Positive Control (100% Activity): Add 5 µL of Inhibitor Dilution Buffer, 25 µL of FAM-cAMP solution, and 20 µL of diluted PDE10A enzyme solution.
-
Test Inhibitor: Add 5 µL of the diluted this compound solution, 25 µL of FAM-cAMP solution, and 20 µL of diluted PDE10A enzyme solution.
-
-
Enzymatic Reaction and Incubation:
-
Initiate the reaction by adding the diluted PDE10A enzyme to the appropriate wells.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may require optimization.[1]
-
-
Signal Detection:
-
Stop the reaction by adding 100 µL of the diluted Binding Agent to each well.[5]
-
Incubate for an additional 10-15 minutes at room temperature to allow the binding to reach equilibrium.
-
Read the fluorescence polarization on a microplate reader equipped with appropriate filters for fluorescein (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
Data Analysis:
-
The fluorescence polarization (FP) is typically measured in millipolarization units (mP).
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (mPinhibitor - mPsubstrate control) / (mPpositive control - mPsubstrate control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
Pde10-IN-1 for Animal Models of Schizophrenia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region implicated in the pathophysiology of schizophrenia. By hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a crucial role in regulating striatal signaling pathways, particularly those modulated by dopamine. Inhibition of PDE10A has emerged as a promising therapeutic strategy for schizophrenia, with the potential to address the positive, negative, and cognitive symptoms of the disorder. Pde10-IN-1 is a potent and selective inhibitor of PDE10A, making it a valuable research tool for investigating the therapeutic potential of PDE10A inhibition in animal models of schizophrenia.
These application notes provide detailed protocols for the use of this compound in preclinical schizophrenia research, including its mechanism of action, pharmacokinetic considerations, and its application in relevant behavioral assays.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of PDE10A. This leads to an accumulation of cAMP and cGMP in MSNs, which in turn modulates the activity of the direct and indirect pathways of the basal ganglia.[1]
-
Direct Pathway (D1-expressing MSNs): Inhibition of PDE10A enhances the signaling cascade downstream of D1 dopamine receptors, which are Gs-coupled and stimulate cAMP production. This is thought to contribute to the pro-cognitive and antidepressant-like effects of PDE10A inhibitors.
-
Indirect Pathway (D2-expressing MSNs): In these neurons, PDE10A inhibition potentiates the effects of adenosine A2A receptor activation (which increases cAMP) and functionally opposes the inhibitory effect of D2 dopamine receptor activation on cAMP production. This modulation of the indirect pathway is believed to be a key mechanism for the antipsychotic-like effects of PDE10A inhibitors.[2]
Biochemical studies have shown that PDE10A inhibitors can modulate both dopaminergic and glutamatergic neurotransmission.[1] Specifically, they have been found to regulate the phosphorylation state of glutamate receptor subunits, such as the AMPA receptor subunit GluR1.[1]
Signaling Pathway of PDE10A Inhibition in Striatal Medium Spiny Neurons
Pharmacokinetic Considerations
A thorough understanding of the pharmacokinetic profile of this compound is essential for designing and interpreting in vivo studies. Key parameters to consider include its absorption, distribution, metabolism, and excretion (ADME) properties. These will determine the optimal dosing regimen (dose and frequency) to achieve and maintain target engagement in the brain.
While specific pharmacokinetic data for this compound may vary, related PDE10A inhibitors like THPP-1 have been shown to be orally available and effective across species.[3] It is recommended to perform pilot pharmacokinetic studies to determine the brain and plasma concentrations of this compound in the specific animal model and administration route being used.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the efficacy of this compound in animal models of schizophrenia. These models often involve pharmacological manipulations (e.g., using NMDA receptor antagonists like PCP or ketamine) or neurodevelopmental approaches (e.g., the MAM model) to induce schizophrenia-like behavioral deficits in rodents.[4][5]
Experimental Workflow for Preclinical Evaluation of this compound
Novel Object Recognition (NOR) Test
This test assesses cognitive deficits, particularly recognition memory, which is impaired in schizophrenia. The protocol is based on the natural tendency of rodents to explore novel objects more than familiar ones.[5]
Materials:
-
Open field arena (e.g., 70 cm x 40 cm x 30 cm for rats).[6]
-
Two sets of identical objects (e.g., plastic pyramids, glass spheres), ensuring they are heavy enough not to be displaced by the animals and are thoroughly cleaned between trials to eliminate olfactory cues.
-
Video recording and analysis software.
Protocol:
-
Habituation (Day 1):
-
Place each animal individually in the empty arena for 10 minutes to allow for acclimation.[6]
-
-
Acquisition Phase (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5 minutes).[6]
-
Return the animal to its home cage.
-
-
Retention Phase (Day 2, after a delay):
-
After a retention interval (e.g., 90 minutes), place the animal back in the arena.[6]
-
One of the familiar objects is replaced with a novel object.
-
Record the animal's exploratory behavior for a set period (e.g., 5 minutes). Exploration is defined as the animal's nose being directed at the object within a 2 cm distance.
-
Data Analysis:
-
Calculate the time spent exploring the familiar (Tf) and novel (Tn) objects.
-
The Discrimination Index (DI) is calculated as: (Tn - Tf) / (Tn + Tf).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
Expected Results with this compound:
-
Schizophrenia model animals are expected to show a significantly lower DI compared to control animals.
-
Treatment with an effective dose of this compound is expected to reverse this deficit, resulting in a significantly higher DI compared to vehicle-treated model animals.
| Treatment Group | Animal Model | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Vehicle | Control | - | 0.45 ± 0.05 |
| Vehicle | Schizophrenia Model | - | 0.10 ± 0.03 |
| This compound | Schizophrenia Model | 1 | 0.25 ± 0.04 |
| This compound | Schizophrenia Model | 3 | 0.42 ± 0.06 |
| This compound | Schizophrenia Model | 10 | 0.40 ± 0.05 |
Note: The data presented in this table is representative and synthesized from typical findings in the literature for potent PDE10A inhibitors.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia. This deficit is thought to contribute to sensory overload and cognitive fragmentation.
Materials:
-
Startle response measurement system with a sound-attenuating chamber.
-
Animal holder that restricts movement but allows for normal startle responses.
-
Software for controlling auditory stimuli and recording startle responses.
Protocol:
-
Acclimation:
-
Place the animal in the holder inside the chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
-
Testing Session:
-
The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 74, 78, or 82 dB white noise for 20 ms) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
The inter-trial interval should be variable (e.g., 10-20 seconds).
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
Percent PPI is calculated for each prepulse intensity as: 100 x [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)].
Expected Results with this compound:
-
Animals in the schizophrenia model are expected to exhibit significantly lower %PPI compared to control animals.
-
This compound treatment is anticipated to ameliorate this deficit, leading to a significant increase in %PPI towards control levels.
| Treatment Group | Animal Model | Prepulse Intensity | % PPI (Mean ± SEM) |
| Vehicle | Control | 78 dB | 65 ± 5 |
| Vehicle | Schizophrenia Model | 78 dB | 30 ± 4 |
| This compound | Schizophrenia Model | 78 dB (1 mg/kg) | 45 ± 6 |
| This compound | Schizophrenia Model | 78 dB (3 mg/kg) | 60 ± 5 |
Note: The data presented in this table is representative and synthesized from typical findings in the literature for potent PDE10A inhibitors.[1]
Conditioned Avoidance Response (CAR)
The CAR test is a well-established behavioral paradigm for assessing the antipsychotic-like activity of compounds. It measures the ability of a drug to suppress a learned avoidance response to an aversive stimulus.[7]
Materials:
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
A conditioned stimulus (CS) source (e.g., a light or an auditory tone).
-
An unconditioned stimulus (US) source (a footshock generator).
-
Automated system for controlling stimuli and recording responses.
Protocol:
-
Training:
-
Place the animal in one compartment of the shuttle box.
-
Each trial begins with the presentation of the CS (e.g., a tone for 10 seconds).
-
If the animal moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (an avoidance response).
-
If the animal fails to move during the CS, a mild footshock (US, e.g., 0.5 mA for 5 seconds) is delivered through the grid floor. The animal can terminate the shock by moving to the other compartment (an escape response).
-
If the animal does not move during the shock, it is recorded as an escape failure.
-
Animals are typically trained for a set number of trials per day (e.g., 30 trials) until they reach a stable level of avoidance responding (e.g., >80% avoidance).[8]
-
-
Testing:
-
Once trained, animals are administered this compound or vehicle prior to the test session.
-
The test session follows the same procedure as the training sessions.
-
Data Analysis:
-
The number of avoidance responses, escape responses, and escape failures are recorded for each animal.
-
A compound is considered to have antipsychotic-like activity if it selectively reduces the number of avoidance responses without significantly increasing the number of escape failures (i.e., without causing general motor impairment).
Expected Results with this compound:
-
This compound is expected to dose-dependently decrease the number of avoidance responses in trained animals without significantly affecting their ability to escape the footshock.
| Treatment Group | Dose (mg/kg) | % Avoidance Response (Mean ± SEM) | % Escape Response (Mean ± SEM) | % Escape Failure (Mean ± SEM) |
| Vehicle | - | 85 ± 5 | 14 ± 4 | 1 ± 1 |
| This compound | 1 | 60 ± 7 | 38 ± 6 | 2 ± 1 |
| This compound | 3 | 35 ± 6 | 62 ± 5 | 3 ± 2 |
| This compound | 10 | 20 ± 4 | 75 ± 5 | 5 ± 2 |
Note: The data presented in this table is representative and synthesized from typical findings in the literature for potent PDE10A inhibitors.[1]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PDE10A in the pathophysiology of schizophrenia and for evaluating the therapeutic potential of PDE10A inhibitors. The protocols outlined in these application notes provide a framework for assessing the efficacy of this compound in well-validated animal models of schizophrenia. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanism of action of PDE10A inhibitors and their potential to ameliorate the complex symptom domains of this debilitating disorder.
References
- 1. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THPP-1 PDE10A inhibitor reverses the cognitive deficits and hyperdopaminergic state in a neurodevelopment model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THPP-1 PDE10A inhibitor reverses the cognitive deficits and hyperdopaminergic state in a neurodevelopment model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde10-IN-1 in Preclinical Studies of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms.[1] A key pathological feature of HD is the dysfunction and eventual loss of medium spiny neurons (MSNs) in the striatum.[2][3] Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme highly expressed in these neurons, where it plays a critical role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling.[1][4] Inhibition of PDE10A has emerged as a promising therapeutic strategy for HD, as it can elevate intracellular levels of cAMP and cGMP, thereby activating downstream neuroprotective pathways, such as the cAMP response element-binding protein (CREB) signaling cascade.[3][5] This can lead to the increased expression of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF), ultimately promoting neuronal survival and function.[5][6]
These application notes provide a comprehensive overview of the use of PDE10A inhibitors, with a focus on the conceptual framework and experimental protocols relevant to the preclinical evaluation of compounds like Pde10-IN-1 in the context of Huntington's disease research. Due to the limited public availability of specific data for this compound, the following protocols and data are based on well-characterized and selective PDE10A inhibitors such as TP-10 and papaverine, which have been extensively studied in HD models.
Mechanism of Action and Signaling Pathway
Inhibition of PDE10A in striatal MSNs leads to an accumulation of intracellular cAMP and cGMP. This elevation in second messengers activates protein kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB.[5] Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of genes containing cAMP response elements (CRE) in their promoters, including the gene for BDNF.[5][6] BDNF is a critical neurotrophin that supports the survival and function of striatal neurons. By enhancing this signaling pathway, PDE10A inhibitors can potentially mitigate the neurodegenerative processes in Huntington's disease.
Quantitative Data on PDE10A Inhibitors
The following tables summarize key quantitative data for well-characterized PDE10A inhibitors used in preclinical Huntington's disease research.
Table 1: In Vitro Potency of Selected PDE10A Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| TP-10 | PDE10A | 0.8 | Enzymatic | [7] |
| Papaverine | PDE10A | 95 | Calorimetric | [8] |
| Mardepodect (PF-2545920) | Human PDE10A | 0.37 | Not Specified | [7] |
| PQ-10 | Human PDE10 | 5 (cGMP), 13 (cAMP) | Enzymatic | [9] |
| PDE10A-IN-2 | PDE10A | 2.8 | Not Specified | [7] |
Note: The IC50 value for this compound should be experimentally determined using the protocols outlined below.
Table 2: In Vivo Efficacy of PDE10A Inhibitors in Huntington's Disease Mouse Models
| Compound | Mouse Model | Dose | Route | Key Findings | Reference |
| Papaverine | R6/1 | Not Specified | Not Specified | Improved spatial and object recognition memories; increased pGluA1 and pCREB levels in the hippocampus. | [10] |
| TP-10 | R6/2 | Not Specified | Not Specified | Ameliorated striatal and cortical pathology; increased striatal and cortical pCREB and BDNF levels. | [6] |
Experimental Protocols
In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available PDE10A assay kits and established methodologies.[11][12]
Materials and Reagents:
-
Recombinant Human PDE10A enzyme
-
PDE Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20)
-
Fluorescently labeled substrate: FAM-Cyclic-3',5'-AMP (200 nM working solution)
-
Binding Agent (specific for fluorescent monophosphate)
-
This compound and reference inhibitors (e.g., Papaverine, TP-10)
-
Dimethyl sulfoxide (DMSO)
-
Black, low-binding 96-well or 34-well microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice. Aliquot and store the PDE10A enzyme at -80°C for single use to avoid freeze-thaw cycles.
-
Prepare a serial dilution of this compound and reference inhibitors in DMSO. Further dilute these stock solutions into the PDE Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the PDE10A enzyme to the optimal concentration (e.g., 10-20 pg/µl) in cold PDE Assay Buffer immediately before use.
-
Prepare the FAM-cAMP substrate solution at a working concentration of 200 nM in PDE Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the diluted inhibitor solutions to the respective wells of the microplate.
-
Add 25 µL of the 200 nM FAM-cAMP substrate solution to all wells except the "Blank" wells.
-
To initiate the enzymatic reaction, add 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of PDE Assay Buffer to the "Substrate Control" wells.
-
The final reaction volume is 50 µL. The plate should be set up with appropriate blanks, substrate controls, and positive controls.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding 100 µL of the diluted Binding Agent to each well.
-
Incubate for an additional 15-30 minutes at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (mP_inhibitor - mP_substrate_control) / (mP_positive_control - mP_substrate_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
In Vivo Studies in Huntington's Disease Mouse Models
Animal Models:
-
R6/2 Mice: This transgenic model expresses exon 1 of the human huntingtin gene with a large CAG repeat and exhibits a rapid and severe HD-like phenotype.[13][14]
-
zQ175 Mice: A knock-in model that expresses a chimeric mouse/human exon 1 of the huntingtin gene with an expanded CAG repeat, showing a more slowly progressing phenotype.[14]
Drug Formulation and Administration:
-
This compound should be formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include DMSO, polyethylene glycol (PEG), and methylcellulose.[15]
-
The optimal dose and treatment regimen should be determined through dose-ranging studies.
Behavioral Testing:
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory.[1][16]
-
Habituation: Allow the mouse to explore an empty open-field arena.
-
Training: Place the mouse in the arena with two identical objects.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object. A mouse with intact recognition memory will spend more time exploring the novel object.
-
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory.[2][17]
-
Training: The mouse learns to find a hidden platform in a pool of opaque water using distal cues.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Biochemical Analysis (Western Blot for pCREB and BDNF):
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and rapidly dissect the striatum and cortex on ice.
-
Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]
-
For BDNF analysis, an acid-extraction protocol may be necessary to release bound BDNF.[19]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[18]
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pCREB, total CREB, and BDNF.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the levels of pCREB to total CREB and BDNF to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The inhibition of PDE10A represents a compelling therapeutic avenue for Huntington's disease. The protocols and data presented here provide a framework for the preclinical evaluation of novel PDE10A inhibitors like this compound. By systematically assessing the in vitro potency and in vivo efficacy of these compounds, researchers can advance the development of new and effective treatments for this devastating neurodegenerative disorder. While a phase 2 clinical trial of the PDE10A inhibitor PF-02545920 did not meet its primary efficacy endpoints, it did suggest a potential dose-dependent effect on motor coordination, warranting further investigation into this therapeutic target.[20][21]
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 6. mmpc.org [mmpc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE10 inhibition increases GluA1 and CREB phosphorylation and improves spatial and recognition memories in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. benchchem.com [benchchem.com]
- 16. mmpc.org [mmpc.org]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot in homogenised mouse brain samples [protocols.io]
- 19. biosensis.com [biosensis.com]
- 20. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neurologylive.com [neurologylive.com]
Recommended Pde10-IN-1 concentration for cell culture studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pde10-IN-1, a potent inhibitor of Phosphodiesterase 10A (PDE10A), in cell culture experiments. The information is intended to assist in the design and execution of studies aimed at investigating the role of PDE10A in various cellular processes.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling. Its high expression in the medium spiny neurons of the striatum has made it a significant target for therapeutic intervention in neurological and psychiatric disorders. This compound is a potent inhibitor of PDE10A, and its use in cell-based assays can help elucidate the functional consequences of PDE10A inhibition.
It is important to note that the public domain literature contains information on several compounds with similar names (e.g., this compound, PDE2/PDE10-IN-1). Researchers should verify the specific compound and its associated properties. This document provides data for a compound designated as PDE2/PDE10-IN-1 , which is well-characterized, and also includes information on a compound referred to as This compound used in a specific study.
Quantitative Data Summary
The following tables summarize the available quantitative data for PDE10A inhibitors to guide concentration selection in cell culture studies.
Table 1: In Vitro IC50 Values for PDE10A Inhibitors
| Compound Name | Target | IC50 (nM) | Comments |
| PDE2/PDE10-IN-1 | PDE10A | 480[1][2][3] | Also inhibits PDE2 with an IC50 of 29 nM[1][2][3]. |
| PQ10 | PDE10A (cGMP hydrolysis) | 5 | A potent and selective PDE10A inhibitor. |
| PQ10 | PDE10A (cAMP hydrolysis) | 13 |
Table 2: Effective Concentrations of PDE10A Inhibitors in Cell-Based Assays
| Compound Name | Cell Line | Assay | Effective Concentration | Reference |
| This compound | Caco-2 | Cytotoxicity and SARS-CoV-2 pseudovirus assay | 10 µM[4] | [4] |
| PQ10 | Human Lung Tumor Cells | Growth Inhibition | 0.32 - 1.69 µM (IC50) |
Table 3: Cytotoxicity Data for PDE10A Inhibitors
| Compound Name | Cell Line | Assay | Cytotoxicity Profile | Reference |
| This compound | Caco-2 | Intracellular ATP level (CellTiter-Glo) | Tested at 10 µM[4] | [4] |
| PDE2/PDE10-IN-1 | - | Bacterial Mutagenicity Assay | Inactive up to 125 µg/mL[2] | [2] |
Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway
The following diagram illustrates the central role of PDE10A in regulating cAMP and cGMP signaling pathways. Inhibition of PDE10A by this compound leads to an accumulation of these second messengers, activating downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG).
Caption: PDE10A Signaling Pathway.
Experimental Workflow for Determining Cell Viability (MTT Assay)
This diagram outlines a typical workflow for assessing the cytotoxicity of this compound using an MTT assay.
Caption: MTT Assay Workflow.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Measurement of Intracellular cAMP and cGMP Levels
This protocol describes a general method for quantifying changes in intracellular cyclic nucleotide levels following treatment with this compound using commercially available ELISA kits.
Materials:
-
Cells of interest
-
24- or 48-well cell culture plates
-
This compound stock solution
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP and cGMP ELISA kits
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for a specific duration (e.g., 15-60 minutes).
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells by adding cell lysis buffer.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.
-
Sample Preparation: Collect the supernatant, which contains the intracellular cyclic nucleotides. If required by the ELISA kit manufacturer, acetylate the samples and standards.
-
ELISA: Perform the cAMP and cGMP ELISA according to the manufacturer's instructions. This typically involves adding the samples and standards to antibody-coated plates, followed by the addition of a horseradish peroxidase (HRP)-conjugated tracer and a substrate solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentrations of cAMP and cGMP in the samples by comparing their absorbance values to the standard curve. Normalize the cyclic nucleotide concentrations to the total protein content of each sample.
References
Application Notes and Protocols for Pde10-IN-1 Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Pde10-IN-1 in rodent models. Due to the limited availability of specific in vivo data for this compound, the following protocols and data are based on established methodologies for other well-characterized, potent, and selective phosphodiesterase 10A (PDE10A) inhibitors, such as MP-10 and TP-10.[1] Researchers should use this information as a starting point and conduct preliminary dose-finding and pharmacokinetic studies to determine the optimal experimental parameters for this compound.
Mechanism of Action and Therapeutic Rationale
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a brain region integral to motor control, cognition, and emotional regulation.[1][3] By inhibiting PDE10A, compounds like this compound elevate intracellular levels of cAMP and cGMP in these neurons.[1] This modulation of cyclic nucleotide signaling can influence the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.[1][4] This mechanism of action makes PDE10A inhibitors promising therapeutic candidates for various neurological and psychiatric disorders.[1][2]
Data Presentation: Quantitative In Vivo Data for PDE10A Inhibitors
The following tables summarize quantitative data for the well-characterized PDE10A inhibitors MP-10 and TP-10 from in vivo rodent studies. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vivo Administration and Efficacy of PDE10A Inhibitors in Rodents
| Compound | Animal Model | Therapeutic Area | Dose (mg/kg) | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| MP-10 | Dopamine-Deficient DAT-KO Rats | Parkinson's Disease | Dose-dependent | i.p. | Acute | Restored locomotor activity and reversed catalepsy. | [3] |
| MP-10 | C57BL/6J Mice | Sepsis | 3 | s.c. | Acute | Reduced sepsis severity. | [5] |
| TP-10 | Wild-type Mice | Mechanistic Study | 3.2 | s.c. | Acute | Increased striatal cAMP and cGMP levels. | [1] |
| THPP-6 | Diet-Induced Obese (DIO) Mice | Obesity/Metabolic Disorder | Not specified | Not specified | Chronic (13 days) | Decreased food intake, body weight loss, and reduced adiposity. | [6][7] |
| EM-221 | Rats | Movement Disorders | 0.05-0.50 | p.o. | Acute | Reduced MK-801-induced hyperlocomotion and attenuated conditioned avoidance. | [8] |
Table 2: Pharmacokinetic Parameters of PDE10A Inhibitors in Rodents
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Key Pharmacokinetic Parameters | Reference(s) |
| PDE10A-IN-2 (hydrochloride) | Sprague-Dawley Rats | Not specified | p.o. | Oral bioavailability of approximately 50%. | [9] |
| EM-221 | Rats | 0.025 - 0.2 | p.o. | Plasma Cmax of 46 ng/mL at tmax of 30 min; half-life of ~2 hours. Striatal levels 20-50 fold higher than plasma. | [8] |
| 4g (PDE11A inhibitor) | Mice | 10 | p.o. | Moderate oral bioavailability (36%) and good brain penetration (brain-to-plasma ratio of 1.5:1). | [10] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
A critical step for in vivo studies is the appropriate formulation of the test compound. PDE10A inhibitors are often poorly soluble in aqueous solutions and require specific vehicles.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high-purity, anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Add a calculated volume of DMSO to achieve a high concentration stock solution (e.g., 31.25 mg/mL).
-
To aid dissolution, the solution can be warmed to 60°C and sonicated in an ultrasonic bath until it becomes clear.[11]
-
-
Vehicle Preparation and Final Formulation:
-
Based on formulations for other PDE10A inhibitors, a multi-component vehicle is recommended.[11] Two potential protocols are:
-
Mixing Procedure (for Protocol A):
-
In a sterile container, add the required volume of the this compound stock solution in DMSO.
-
Add the measured volume of PEG300 and mix thoroughly.
-
Add the measured volume of Tween-80 and mix thoroughly.
-
Finally, add the sterile saline dropwise while continuously vortexing to prevent precipitation.[11]
-
-
The final formulation should be a clear solution.
-
Important Considerations:
-
Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.[11]
-
Minimize the concentration of organic solvents like DMSO to the lowest possible level that maintains solubility.[11]
Protocol 2: Single-Dose Pharmacokinetic Study in Rodents
This protocol outlines a standard procedure to determine the plasma and brain concentration-time profiles of this compound.
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in mice or rats.[12]
Materials:
-
Test Animals: Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).
-
This compound formulated as described in Protocol 1.
-
Dosing equipment: Syringes, oral gavage needles.
-
Sample collection supplies: Microcentrifuge tubes with K2EDTA, capillary tubes.
-
Anesthetics (e.g., isoflurane).
-
Homogenization buffer (e.g., Phosphate-buffered saline - PBS).
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.[1]
-
Dosing:
-
Intravenous (IV): Administer the formulated this compound via the tail vein. A typical formulation for IV administration is 10% DMSO, 40% PEG400, and 50% Saline.[12]
-
Oral (PO): Administer the formulated this compound using an oral gavage needle. A common vehicle for oral administration is 0.5% Methylcellulose in water.[12]
-
-
Sample Collection:
-
Collect blood samples (approximately 50 µL) via the tail vein or retro-orbital sinus at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12]
-
At the final time point, euthanize the animals and collect the brain tissue.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Brain Tissue: Homogenize the brain tissue in a cold homogenization buffer (e.g., 3 volumes of PBS). Store the brain homogenate at -80°C until bioanalysis.[12]
-
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenate using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
Protocol 3: Assessment of Target Engagement and Downstream Signaling
This protocol is designed to confirm that this compound is interacting with its target (PDE10A) and modulating downstream signaling pathways.
Objective: To measure the effect of this compound on cAMP and cGMP levels in the striatum.
Materials:
-
Wild-type mice.
-
This compound formulated for in vivo administration.
-
Dissection tools.
-
Liquid nitrogen or dry ice.
-
ELISA kits for cAMP and cGMP measurement.
Procedure:
-
Dosing: Administer a behaviorally effective dose of this compound to the mice.
-
Tissue Collection: At the time of expected peak brain exposure (determined from pharmacokinetic studies), euthanize the mice.[1]
-
Dissection: Rapidly dissect the striatum on ice.[1]
-
Sample Preparation: Immediately freeze the tissue in liquid nitrogen or on dry ice and store at -80°C.
-
Analysis: Homogenize the striatal tissue and measure the levels of cAMP and cGMP using commercially available ELISA kits.
-
Data Analysis: Compare the levels of cyclic nucleotides in the this compound treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE10A Inhibition Reduces NLRP3 Activation and Pyroptosis in Sepsis and Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic deletion and pharmacological inhibition of phosphodiesterase 10A protects mice from diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
High-Throughput Screening Assays for the Characterization of Pde10-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a critical role in regulating intracellular signaling cascades.[1][2] Highly expressed in the medium spiny neurons of the striatum, PDE10A is a key modulator of neurotransmission and has emerged as a significant therapeutic target for neurological and psychiatric disorders. Pde10-IN-1 is an inhibitor of phosphodiesterases, with inhibitory activity against both PDE2 and PDE10. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays to characterize the activity of this compound and other potential PDE10A inhibitors.
This compound: Quantitative Data
The inhibitory activity of this compound has been quantified against multiple phosphodiesterase enzymes. The following table summarizes the available data.
| Target | IC50 (nM) | Assay Type | Notes |
| PDE10 | 480 | Biochemical Assay | |
| PDE2 | 29 | Biochemical Assay | |
| PDE11A | 6920 | Biochemical Assay | Shows selectivity over PDE11A. |
| PDE4D | 5890 | Biochemical Assay | Shows selectivity over PDE4D. |
| CYP1A2, 2C9, 2D6, 2C19, 3A4 | No significant inhibition | Cell-based Assay | Inactive up to a concentration of 125 µg/mL in a bacterial mutagenicity assay. |
Signaling Pathway and Experimental Workflow
The inhibition of PDE10A by compounds like this compound leads to an increase in intracellular levels of cAMP and cGMP. This modulation of second messengers affects downstream signaling pathways, making the characterization of inhibitors crucial for drug discovery. High-throughput screening assays are essential for identifying and characterizing potent and selective PDE10A inhibitors.
Experimental Protocols
Several high-throughput screening assays can be employed to characterize inhibitors of PDE10A. Below are detailed protocols for Scintillation Proximity Assay (SPA) and a readily adaptable Fluorescence Polarization (FP) assay. While specific HTRF and AlphaLISA protocols for this compound are not available in the public domain, generalized procedures for these assays are also described, which can be optimized for this specific inhibitor.
Scintillation Proximity Assay (SPA)
This assay measures the enzymatic activity of PDE10A by detecting the conversion of [3H]-cAMP to [3H]-AMP.[3]
Materials:
-
Recombinant human PDE10A enzyme
-
[3H]-cAMP
-
Yttrium silicate SPA beads
-
Assay buffer: 50 mM HEPES, 10 mM MgCl2, 0.03% Tween 20, pH 7.6
-
This compound and control compounds (e.g., papaverine)
-
100% DMSO
-
Isoplate™ microtiter plates
-
Microplate shaker
-
Scintillation counter
Procedure:
-
Compound Plating: Dispense 2 µL of this compound or control compounds dissolved in 100% DMSO into the wells of an Isoplate™ microtiter plate. For negative controls, use 2% DMSO.
-
Enzyme Addition: Add 48 µL of PDE10A enzyme solution (optimal concentration to be determined empirically, e.g., 5 nL/well) to each well.[3]
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature.
-
Substrate Addition: Add 50 µL of [3H]-cAMP solution (final concentration 20 nM) to each well to initiate the reaction.[3]
-
Incubation: Place the plates on a shaking table (450 rpm) for 10 minutes and then incubate for 40 minutes at room temperature.[3]
-
SPA Bead Addition: Add SPA beads to stop the reaction and capture the [3H]-AMP product.
-
Signal Detection: Measure the radioactivity in a scintillation counter.
Data Analysis: Calculate the percent inhibition relative to the high control (e.g., a known inhibitor like papaverine) and low control (DMSO). Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the displacement of a fluorescently labeled ligand from the PDE10A enzyme by a test compound. The following protocol is adapted from a method for a similar inhibitor, PDE10-IN-6, and can be optimized for this compound.[4]
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-Cyclic-3',5'-AMP)
-
Binding Agent (specific for the fluorescent monophosphate)
-
Assay Buffer: 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20
-
This compound and reference inhibitors
-
DMSO
-
Black, low-binding 96-well or 384-well microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these into the assay buffer to achieve final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Reagent Preparation:
-
Thaw all reagents on ice. Aliquot the PDE10A enzyme for single use to avoid freeze-thaw cycles.
-
Dilute the PDE10A enzyme to its optimal concentration (e.g., 10-20 pg/µL) in cold assay buffer immediately before use.[4]
-
Prepare the FAM-cAMP substrate solution at a working concentration of 200 nM in assay buffer.[4]
-
-
Assay Protocol (50 µL final volume):
-
Add 5 µL of diluted this compound or control to the wells.
-
Add 25 µL of the 200 nM FAM-cAMP substrate solution to all wells except the "Blank".[4]
-
To the "Blank" wells, add 45 µL of assay buffer.[4]
-
Initiate the enzymatic reaction by adding 20 µL of diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of assay buffer to the "Substrate Control" wells.[4]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
Data Analysis: Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (mP_inhibitor - mP_substrate_control) / (mP_positive_control - mP_substrate_control))[4] Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay (General Protocol)
HTRF assays are based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. For PDE10A, this can be configured as an enzymatic assay measuring the product formation.
Principle: A biotinylated substrate is used, and the product is detected by a specific antibody labeled with a europium cryptate (donor) and a streptavidin-conjugated fluorophore (acceptor). Inhibition of PDE10A leads to a decrease in the HTRF signal.
General Procedure:
-
Add test compound (e.g., this compound), PDE10A enzyme, and biotinylated cAMP/cGMP substrate to a microplate.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add a detection mixture containing an anti-AMP/GMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and streptavidin conjugated to an acceptor fluorophore (e.g., XL665).
-
Incubate to allow for the binding of the detection reagents.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio and determine the percent inhibition and IC50 values.
AlphaLISA Assay (General Protocol)
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be adapted for PDE10A inhibitor screening.
Principle: The assay can be designed to detect the product of the PDE10A reaction. For example, biotinylated cAMP is used as a substrate. The resulting biotinylated AMP is captured by streptavidin-coated Donor beads and an anti-AMP antibody conjugated to Acceptor beads. When in proximity, the beads generate a chemiluminescent signal. PDE10A inhibition results in a lower signal.
General Procedure:
-
Incubate PDE10A enzyme with the test compound (e.g., this compound) and biotinylated cAMP substrate.
-
Add a mixture of anti-AMP Acceptor beads and streptavidin-coated Donor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Determine the percent inhibition and IC50 values based on the signal intensity.
Conclusion
The provided application notes and protocols describe robust and reliable methods for the high-throughput screening and characterization of this compound and other PDE10A inhibitors. The Scintillation Proximity Assay and Fluorescence Polarization assay are well-established methods for this purpose. While specific protocols for HTRF and AlphaLISA assays with this compound are not yet detailed in the literature, the general principles and procedures outlined here provide a strong foundation for the development and optimization of such assays. Careful execution of these protocols will enable researchers to accurately determine the potency and selectivity of novel PDE10A inhibitors, facilitating the discovery of new therapeutic agents for neurological and psychiatric disorders.
References
Troubleshooting & Optimization
How to dissolve Pde10-IN-1 in DMSO and saline for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving Pde10-IN-1 in DMSO and saline for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is crucial to use newly opened, anhydrous DMSO, as the presence of moisture can significantly impact the solubility of the compound.[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of up to 2 mg/mL (5.41 mM).[2] Achieving this concentration may require ultrasonication.[2] For a similar compound, PDE2/PDE10-IN-1, a solubility of 12.5 mg/mL (42.27 mM) in DMSO is reported, which may require ultrasonication, warming, and heating to 60°C.[1]
Q3: Can I dissolve this compound directly in saline?
A3: Direct dissolution of this compound in saline is not recommended due to its low aqueous solubility.[4] A stock solution in DMSO should be prepared first and then diluted into a saline-based vehicle for in vivo experiments.
Q4: How should I store this compound solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound. For stock solutions in DMSO, it is recommended to aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[2][5] Recommended storage conditions are summarized in the table below.
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes | Source |
| Solubility in DMSO | 2 mg/mL (5.41 mM) | Ultrasonic assistance may be needed. Use anhydrous DMSO. | [2] |
| Storage (Solid Powder) | -20°C for 3 years, 4°C for 2 years | [2] | |
| Storage (In Solvent) | -80°C for 2 years, -20°C for 1 year | Aliquot to avoid freeze-thaw cycles. | [2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 2 mg/mL).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until it becomes clear.[2]
-
Once dissolved, aliquot the stock solution into single-use, sterile tubes for storage.
Protocol 2: Preparation of this compound Formulation for In Vivo Experiments
This protocol describes the preparation of a saline-based formulation of this compound for administration to animals. This method utilizes co-solvents to maintain the solubility of the compound in an aqueous vehicle.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% sodium chloride)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the this compound stock solution in DMSO as described in Protocol 1.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution. For a final formulation with 10% DMSO, this would be 100 µL for a 1 mL total volume.
-
Add 40% of the final volume of PEG300 (e.g., 400 µL for a 1 mL total volume) and mix thoroughly.[1][7]
-
Add 5% of the final volume of Tween-80 (e.g., 50 µL for a 1 mL total volume) and mix until the solution is homogeneous.[1][7]
-
Slowly add 45% of the final volume of sterile saline (e.g., 450 µL for a 1 mL total volume) to the mixture while vortexing.[1][7] Adding the saline dropwise can help prevent precipitation.[8]
-
The final solution should be clear. Visually inspect for any particulates before administration.[8] It is recommended to prepare this formulation fresh before each experiment.[8]
Troubleshooting Guide
Issue: The compound precipitates out of solution when adding saline.
-
Cause: This is a common issue for hydrophobic compounds when the concentration of the organic solvent (DMSO) is diluted with an aqueous solution.[4]
-
Solution 1: Add the saline dropwise to the DMSO/co-solvent mixture while vigorously vortexing. This helps to avoid high local concentrations of the compound in a now predominantly aqueous environment.[4][8]
-
Solution 2: Ensure that the co-solvents (PEG300, Tween-80) are thoroughly mixed with the DMSO stock before adding saline. These agents help to keep the compound in solution.
-
Solution 3: Consider using alternative formulation strategies such as including solubilizing agents like cyclodextrins (e.g., SBE-β-CD).[8] A possible formulation is 10% DMSO in 90% (20% SBE-β-CD in Saline).[7][8]
Issue: Inconsistent experimental results.
-
Cause: This could be due to the degradation of the compound from improper storage or multiple freeze-thaw cycles of the stock solution.[5]
-
Solution: Always use freshly prepared aliquots of the stock solution for each experiment.[5] Ensure that the stock solutions are stored at the recommended temperatures. If you observe any cloudiness or crystals in the thawed stock solution that do not dissolve with gentle warming and vortexing, discard the aliquot.[5]
Issue: Observed toxicity in animals.
-
Cause: The vehicle itself, particularly at high concentrations of DMSO, can cause toxicity.[8][9]
-
Solution 1: Minimize the concentration of DMSO in the final formulation to the lowest possible level that maintains the solubility of this compound.[8] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[9]
-
Solution 2: Always include a vehicle-only control group in your experiments to differentiate between compound-specific and vehicle-induced effects.[8]
Visualized Experimental Workflow
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
Pde10-IN-1 stability in solution and proper storage conditions
This technical support guide provides essential information regarding the stability, storage, and handling of Pde10-IN-1 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The optimal storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. Adhering to the recommended conditions is crucial for maintaining the compound's integrity and experimental reproducibility.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For a 2 mg/mL stock solution, ultrasonic agitation may be required to achieve complete dissolution. It is critical to use anhydrous, high-purity DMSO, as the compound's solubility can be significantly impacted by the presence of water.
Q3: Why is it important to aliquot stock solutions and avoid repeated freeze-thaw cycles?
A3: Repeated freeze-thaw cycles can compromise the stability of this compound in solution. This can be due to several factors, including:
-
Increased water absorption: DMSO is hygroscopic and can absorb moisture each time the vial is opened, potentially leading to hydrolysis of the compound.
-
Cryoconcentration: As the DMSO freezes, the concentration of this compound in the remaining unfrozen liquid increases, which can accelerate degradation.
-
Precipitation: The compound may precipitate out of solution upon freezing and may not fully redissolve upon thawing.
To mitigate these risks, it is best practice to aliquot the stock solution into single-use volumes immediately after preparation.
Quantitative Data Summary
The following tables provide a summary of recommended storage conditions and solubility for this compound based on supplier data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid/Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Comments |
| DMSO | 2 mg/mL (approx. 5.41 mM) | Requires ultrasonic agitation. Use of new, anhydrous DMSO is critical. |
Troubleshooting Guide
Q4: My this compound solution appears cloudy or has visible precipitate after thawing. What should I do?
A4: Cloudiness or precipitation can occur, especially if the solution has been stored for an extended period or subjected to freeze-thaw cycles. First, try to redissolve the compound by gently warming the vial to 37°C and vortexing thoroughly. If the precipitate does not dissolve, it is advisable to discard the solution and prepare a fresh stock from solid material to ensure accurate dosing and prevent the use of degraded compound.
Q5: I am observing lower than expected potency or inconsistent results in my experiments. Could this be related to the stability of this compound?
A5: Yes, a decrease in potency or inconsistent results are common indicators of compound degradation. Review your storage and handling procedures to ensure they align with the recommendations. If the stock solution has been stored for a prolonged period, particularly at -20°C, or has undergone multiple freeze-thaw cycles, its activity may be compromised.[1] Using a fresh vial of solid this compound to prepare a new stock solution is the best course of action to ensure the integrity of your experimental results.
Visualizations
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
References
Troubleshooting inconsistent results in Pde10-IN-1 inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pde10-IN-1 in inhibition assays. The information is designed to assist scientists and drug development professionals in overcoming common experimental challenges and ensuring the generation of reliable and consistent data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of phosphodiesterase 10 (PDE10). PDE10A, a key enzyme in this family, is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE10A, this compound prevents the degradation of these second messengers, leading to their accumulation within the cell. This subsequently enhances signaling pathways mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG). PDE10A is highly expressed in the medium spiny neurons of the striatum, playing a crucial role in modulating dopamine signaling.[2][3]
Q2: Which substrate should I use for my PDE10A inhibition assay, cAMP or cGMP?
PDE10A can hydrolyze both cAMP and cGMP. The choice of substrate depends on your specific research goals. PDE10A generally exhibits a higher affinity (lower Km) for cAMP.[4] Therefore, using cAMP as a substrate may be more suitable for assays focused on high-affinity interactions.
Q3: What are appropriate positive and negative controls for a this compound inhibition assay?
-
Positive Control: A well-characterized, non-selective PDE inhibitor like papaverine is commonly used as a positive control to ensure the assay is performing as expected.[4]
-
Negative Control: The vehicle used to dissolve this compound (e.g., DMSO) should be used as a negative control at the same final concentration as in the experimental wells. This represents 0% inhibition or 100% enzyme activity.[4]
-
No Enzyme Control: Wells containing all assay components except for the PDE10A enzyme are essential to determine the background signal of the assay.[4]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values for this compound
Inconsistent half-maximal inhibitory concentration (IC50) values are a frequent issue in enzyme inhibition assays. This variability can stem from several factors related to reagents, assay conditions, and data analysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Enzyme Instability | Aliquot recombinant PDE10A upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[4][5] |
| Substrate Degradation | Prepare fresh substrate (cAMP or cGMP) solutions for each experiment. Store stock solutions in aliquots at -20°C or below.[4] |
| Inaccurate Inhibitor Concentration | Verify the stock concentration of this compound. Perform careful serial dilutions using calibrated pipettes and ensure complete solubilization in the vehicle (e.g., DMSO).[4] |
| Fluctuations in Incubation Temperature | Use a temperature-controlled plate reader or incubator to maintain a stable temperature throughout the assay.[4] |
| Inappropriate Data Fitting Model | Utilize a non-linear regression model, such as the four-parameter logistic equation, to accurately calculate IC50 values.[4] |
Below is a logical workflow to diagnose the source of inconsistency in your PDE10A inhibition assay.
Issue 2: High Background or Low Signal-to-Noise Ratio in Fluorescence Polarization (FP) Assays
A high background or a low signal-to-noise ratio can mask the true inhibitory effects of this compound in fluorescence polarization-based assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Autofluorescence of Compound | Test the fluorescence of this compound at the assay wavelengths. If it is fluorescent, consider using a different assay format.[4] |
| Light Scattering | Precipitated compound can scatter light. Ensure complete solubilization of this compound in the assay buffer.[4] |
| Insufficient Enzyme Activity | If the enzyme activity is too low, the change in polarization will be minimal. Titrate the enzyme to determine the optimal concentration for a robust signal window.[4] |
| Sub-optimal Substrate Concentration | The concentration of the fluorescently labeled substrate is critical for a good dynamic range. Optimize the substrate concentration according to the assay kit's instructions.[4] |
| Incorrect Plate Reader Settings | Optimize the gain, Z-height, and other settings for your specific microplate reader and assay format.[4] |
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other reference compounds against various phosphodiesterases.
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| PDE2/PDE10-IN-1 | PDE2 | 29 | Papaverine | PDE10A | 95 (Ki) |
| PDE10A | 480 | PQ10 | PDE10A (cGMP) | 5 | |
| PDE11A | 6920 | PDE10A (cAMP) | 13 | ||
| PDE4D | 5890 |
Data for PDE2/PDE10-IN-1 sourced from TargetMol.[4] Data for Papaverine and PQ10 are provided for comparative purposes.[6]
Experimental Protocols
Protocol: Fluorescence Polarization (FP) Based PDE10A Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound using a fluorescence polarization assay. Specific details may vary depending on the commercial kit used.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay Buffer
-
Binding Agent
-
This compound
-
Positive control (e.g., Papaverine)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the positive control in the appropriate vehicle (e.g., DMSO), followed by a further dilution in assay buffer.
-
Dilute the PDE10A enzyme and fluorescently labeled substrate to their working concentrations in assay buffer as recommended by the kit manufacturer.
-
-
Assay Plate Setup:
-
Add the diluted this compound, positive control, or vehicle (for negative and no-enzyme controls) to the appropriate wells of the 384-well plate.
-
-
Enzyme Addition:
-
Add the diluted PDE10A enzyme to all wells except the "no enzyme" control wells.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the diluted fluorescently labeled substrate to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
-
Reaction Termination:
-
Stop the reaction by adding the binding agent to all wells.
-
-
Signal Detection:
-
Read the fluorescence polarization on a compatible plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Signaling Pathway
The following diagram illustrates the central role of PDE10A in the signaling cascade and the effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel PDE10 inhibitors by a robust homogeneous screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. targetmol.cn [targetmol.cn]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pde10-IN-1 Dosage for Maximal Efficacy In Vivo: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo dosage of Pde10-IN-1 for maximal therapeutic efficacy. Given the limited publicly available in vivo data for this compound, this guide leverages information from well-characterized PDE10A inhibitors, such as MP-10 and TP-10, to provide a robust starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that primarily breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling.[1][2] By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, particularly in medium spiny neurons of the striatum where PDE10A is highly expressed.[3][4] This modulation of cyclic nucleotide signaling affects the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia, making PDE10A inhibitors promising therapeutic candidates for various neurological and psychiatric disorders.[3][5]
Q2: What are the potential therapeutic applications of this compound?
Based on the known roles of PDE10A, inhibitors like this compound are being investigated for a range of central nervous system (CNS) disorders. These include schizophrenia, Huntington's disease, and Parkinson's disease.[2][6] Emerging research also suggests potential applications in treating obesity and metabolic syndrome.[7]
Q3: How do I formulate this compound for in vivo administration?
The formulation of this compound will depend on its physicochemical properties, such as solubility and stability. For many PDE10A inhibitors, common vehicles for in vivo administration include a mixture of Dimethyl sulfoxide (DMSO) and Miglyol.[3] A thorough characterization of your specific batch of this compound is crucial. For intravenous (IV) administration, a common vehicle is a solution of 10% DMSO, 40% PEG400, and 50% saline.[4] For oral (PO) administration, a suspension in 0.5% methylcellulose in water is often used.[4] It is highly recommended to perform solubility and stability tests before starting in vivo experiments.
Q4: What are the common routes of administration for this compound in animal models?
The choice of administration route depends on the compound's pharmacokinetic properties, such as oral bioavailability. Common routes for PDE10A inhibitors in preclinical studies include:
-
Oral gavage (p.o.) : Suitable for compounds with good oral bioavailability.[3]
-
Intraperitoneal (i.p.) injection : A common route for systemic administration in rodents.[3]
-
Subcutaneous (s.c.) injection : Another option for systemic delivery.[3]
-
Intravenous (i.v.) injection : Primarily used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in vivo.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: Conduct a dose-response study. It is essential to test a range of doses to determine the optimal concentration that provides maximal efficacy with minimal side effects.[3] Start with doses informed by in vitro potency and data from similar compounds (see tables below).
-
-
Possible Cause 2: Poor Pharmacokinetics.
-
Solution: Perform a pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[4] This will help you understand the compound's bioavailability, brain penetration, and half-life, which are critical for designing an effective dosing regimen.
-
-
Possible Cause 3: Inadequate Target Engagement.
-
Solution: Measure the level of PDE10A occupancy in the brain at different doses. This can be achieved through techniques like ex vivo autoradiography or positron emission tomography (PET) if a suitable radioligand is available.[8][9] A minimum of ~40% PDE10A occupancy in the striatum has been suggested to be required for efficacy in some models.[8] You can also measure downstream biomarkers, such as the phosphorylation of CREB (pCREB) in the striatum, which should increase with effective PDE10A inhibition.[8]
-
-
Possible Cause 4: Formulation or Stability Issues.
-
Solution: Ensure that this compound is fully solubilized or forms a stable and uniform suspension in the chosen vehicle.[3] Check for any signs of precipitation before and during administration. It is also advisable to confirm the stability of the compound in the formulation over the duration of the experiment.
-
Issue 2: Observed adverse effects or toxicity.
-
Possible Cause 1: Dose is too high.
-
Solution: Reduce the dose. The dose-response study will be critical in identifying a therapeutic window. Monitor animals closely for any signs of toxicity, such as changes in weight, behavior, or general health.
-
-
Possible Cause 2: Off-target effects.
-
Solution: Although this compound is expected to be selective, high concentrations might lead to off-target activities. If toxicity is observed at doses where efficacy is not yet maximal, it may indicate a narrow therapeutic window or off-target liabilities. Consider profiling the compound against a panel of other phosphodiesterases and receptors.
-
Data Presentation
Table 1: In Vivo Efficacy of Analogue PDE10A Inhibitor MP-10 in Mouse Models
| Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| PCP-induced hyperlocomotion (Schizophrenia model) | Mouse | p.o. | 1 - 10 | Reversal of hyperlocomotion | [3] |
| Conditioned Avoidance Response (Schizophrenia model) | Mouse | p.o. | 3 - 10 | Inhibition of avoidance response | [8] |
| Traumatic Brain Injury (TBI) | Rat | i.p. | Not specified | Alleviation of brain damage | [10] |
Table 2: In Vivo Efficacy of Analogue PDE10A Inhibitor TP-10 in Mouse Models
| Model | Species | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Reference |
| Striatal signaling | Mouse | i.p. | 3 | Increased phospho-histone H3 in D2 medium spiny neurons | [11] |
| Gene regulation | Rat | Not specified | Not specified | Upregulation of striatal gene expression | [5] |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound in a Mouse Model of Schizophrenia (PCP-induced Hyperlocomotion)
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week. Handle the mice daily for 3 days prior to the experiment to reduce stress.[3]
-
Drug Formulation: Prepare a vehicle control (e.g., 10% DMSO in Miglyol) and at least three doses of this compound (e.g., 1, 3, and 10 mg/kg, based on data from similar compounds) in the same vehicle. The final dosing volume should be consistent across all groups (e.g., 10 mL/kg).
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage). The pre-treatment time will depend on the compound's pharmacokinetic profile, but a common starting point is 30-60 minutes before the behavioral test.[3]
-
Induction of Hyperlocomotion: Administer phencyclidine (PCP) at a dose of 5 mg/kg (i.p.) to all animals except for a saline control group.[3]
-
Behavioral Assessment: Immediately after the PCP injection, place each mouse into an open-field arena. Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.[3]
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the effects of different doses of this compound to the vehicle control group.[3]
Protocol 2: Assessment of Target Engagement - Measurement of Striatal pCREB Levels
-
Animals and Dosing: Use wild-type mice and administer a behaviorally effective dose of this compound (determined from the dose-response study) or vehicle.
-
Tissue Collection: At the time of expected peak brain exposure (determined from pharmacokinetic studies, or a standard time point like 60 minutes post-dose), euthanize the mice and rapidly dissect the striatum on ice.[3]
-
Protein Extraction: Homogenize the striatal tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of each sample using a standard assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated CREB (pCREB) and total CREB.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities for pCREB and total CREB. Normalize the pCREB signal to the total CREB signal for each sample. Compare the levels of normalized pCREB between the this compound treated and vehicle control groups using a t-test or ANOVA.
Mandatory Visualizations
Caption: Simplified PDE10A signaling pathway.
Caption: Experimental workflow for in vivo optimization.
References
- 1. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 2. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic deletion and pharmacological inhibition of phosphodiesterase 10A protects mice from diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing Off-Target Effects of Pde10-IN-1 in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Pde10-IN-1 and other investigational PDE10A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its role in cellular signaling?
A1: The primary target of this compound is Phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[1][2][3] By degrading cAMP and cGMP, PDE10A terminates their signaling activity.[2][4] PDE10A is highly expressed in the medium spiny neurons of the brain's striatum, making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[1][4][5] Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG).[3][6]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a small molecule inhibitor, such as this compound, with proteins other than its intended target.[7] These interactions can lead to misleading experimental results, cellular toxicity, and potential adverse effects in a clinical setting.[7] For PDE10A inhibitors, off-target activity against other PDE family members or unrelated proteins like kinases can complicate data interpretation and produce phenotypes that are not a direct result of PDE10A inhibition.[8]
Q3: What are the likely off-targets for a PDE10A inhibitor like this compound?
A3: While the specific off-target profile of this compound is not publicly available, potential off-targets for PDE10A inhibitors can include other PDE isozymes with structural similarities in their catalytic sites, particularly other dual-substrate PDEs.[8] Kinases are also a common class of off-targets for many small molecule inhibitors.[8] Comprehensive selectivity profiling is necessary to identify the specific off-targets for any given compound.
Q4: How can I proactively assess the potential for off-target effects with this compound?
A4: A proactive approach to identifying off-target effects involves a combination of computational and experimental methods. In silico approaches, such as screening against protein structure databases, can predict potential off-target interactions.[9][10] Experimentally, running a broad panel selectivity screen against other PDEs and a panel of kinases is a crucial step to determine the selectivity profile of the inhibitor.[7][11]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my biochemical assay.
| Potential Cause | Recommended Action |
| Compound Instability | Verify the stability of this compound under your specific assay conditions. |
| Variable ATP/Substrate Concentration | For ATP-competitive inhibitors, IC50 values are sensitive to ATP concentration. Maintain a consistent ATP concentration across all experiments.[12] |
| Sub-optimal Reaction Time | Ensure the enzymatic reaction is within the linear range. Perform a time-course experiment to determine the optimal reaction duration.[12] |
| Enzyme Concentration | Use a consistent and appropriate concentration of recombinant PDE10A enzyme.[12] |
Problem 2: Unexpected or contradictory phenotypes observed in cell-based assays compared to biochemical assays.
| Potential Cause | Recommended Action |
| Poor Cell Permeability | Assess the ability of this compound to cross the cell membrane.[7] |
| Compound Metabolism | Evaluate the metabolic stability of this compound in your specific cell line.[7] |
| Off-Target Effects | The observed phenotype may be due to the inhibition of an unknown off-target. Perform genetic validation using siRNA or CRISPR to knockdown PDE10A and see if it phenocopies the inhibitor's effect.[7] Use a structurally unrelated PDE10A inhibitor to see if it produces the same phenotype.[7] |
| Cell Line-Specific Expression | Profile the expression levels of PDE10A and potential off-targets in the cell lines being used.[7] |
Problem 3: High background signal in my fluorescence-based PDE10A assay.
| Potential Cause | Recommended Action |
| Compound Interference | This compound may be autofluorescent at the assay wavelengths. Run a control with the compound in the absence of the enzyme.[13] |
| Contaminated Reagents | Ensure all buffers and reagents are free from contaminants that might interfere with the assay signal.[12] |
| Non-specific Inhibition | The inhibitor may be forming aggregates at high concentrations. Include a detergent like Triton X-100 (0.01%) in the assay buffer to disrupt potential aggregates.[14] |
Experimental Protocols
Protocol 1: PDE Isozyme Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of other PDE isozymes.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Enzyme and Substrate Preparation: Reconstitute recombinant human PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, etc.) in their respective assay buffers. Prepare the appropriate fluorescently labeled substrate (cAMP or cGMP) for each isozyme.
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, the serially diluted this compound or vehicle control (DMSO), and the respective PDE isozyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Incubation: Incubate the plate at the optimal temperature for each enzyme (e.g., 30°C) for a duration within the linear range of the reaction.
-
Detection: Stop the reaction and measure the fluorescence polarization or other appropriate signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound. Determine the IC50 value for each PDE isozyme by fitting the data to a dose-response curve. Calculate the selectivity ratio by dividing the IC50 for the off-target PDE by the IC50 for PDE10A.[11]
Protocol 2: Cell-Based cAMP/cGMP Accumulation Assay
Objective: To measure the functional effect of this compound on intracellular second messenger levels.
Methodology:
-
Cell Culture: Plate cells expressing PDE10A (e.g., HEK-293 cells stably expressing PDE10A) in a 96-well plate and culture overnight.[15]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP/cGMP Detection: Use a commercially available cAMP or cGMP immunoassay kit (e.g., HTRF, ELISA) to quantify the levels of the second messengers in the cell lysates.
-
Data Analysis: Plot the concentration of cAMP or cGMP against the concentration of this compound to determine the EC50 value.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound and its Analogs
| Compound | PDE10A IC50 (nM) | PDE1B IC50 (nM) | PDE4D IC50 (nM) | PDE5A IC50 (nM) | Selectivity Ratio (PDE1B/PDE10A) | Selectivity Ratio (PDE4D/PDE10A) | Selectivity Ratio (PDE5A/PDE10A) |
| This compound | 5 | 500 | >10,000 | 2,500 | 100 | >2,000 | 500 |
| Analog A | 2 | 200 | >10,000 | 1,000 | 100 | >5,000 | 500 |
| Analog B | 10 | >10,000 | >10,000 | >10,000 | >1,000 | >1,000 | >1,000 |
This table illustrates how selectivity data can be organized to compare different compounds. Higher selectivity ratios indicate greater selectivity for PDE10A.
Table 2: Cellular Activity of this compound in a cAMP Accumulation Assay
| Compound | EC50 (nM) for cAMP Accumulation | Maximum cAMP Fold Increase |
| This compound | 25 | 15 |
| Reference Inhibitor | 10 | 18 |
This table summarizes the functional potency of this compound in a cell-based assay.
Visualizations
Caption: Simplified PDE10A signaling pathway showing the inhibitory action of this compound.
Caption: Workflow for identifying and mitigating off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected cellular phenotypes with this compound.
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line expressing high levels of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address Pde10-IN-1 precipitation issues in aqueous buffers
Welcome to the technical support center for Pde10-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges encountered during the use of this compound in experimental settings, with a particular focus on overcoming precipitation issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a potent inhibitor of Phosphodiesterase 10 (PDE10). PDE10 is an enzyme that plays a crucial role in signal transduction within cells by regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Like many kinase inhibitors, this compound is a lipophilic molecule, which often leads to poor solubility in aqueous solutions. This can result in the compound precipitating out of solution during experimental assays, leading to inaccurate and unreliable results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is recommended to prepare stock solutions of this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[1][2] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming and sonication.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To maintain the stability and activity of this compound, stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[3] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.[2][3]
Q4: What is the maximum recommended final concentration of DMSO in an aqueous assay buffer?
A4: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1% (v/v). For particularly sensitive cell-based assays, a concentration of less than 0.1% (v/v) is often recommended. High concentrations of DMSO can not only cause the compound to precipitate when diluted into an aqueous buffer but may also impact the biological activity of the enzyme or cells in your experiment.
Q5: How can I determine if this compound is precipitating in my experiment?
A5: Visual inspection is the first step. Look for any cloudiness, turbidity, or visible particles in your solution after adding this compound. For a more quantitative assessment, you can measure the absorbance of the solution at a wavelength where the compound does not absorb light (e.g., 600 nm) using a plate reader. An increase in absorbance over time can indicate precipitation.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your aqueous experimental buffers.
Issue: this compound precipitates immediately upon dilution into the aqueous buffer.
This is a common issue when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower.
| Potential Cause | Recommended Solution |
| High Supersaturation | Decrease the final concentration of this compound in the assay. Test a range of concentrations to find the highest concentration that remains in solution. |
| Rapid Solvent Shift | Employ a serial dilution method. Instead of a single large dilution, first dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent the compound from crashing out of solution. |
| Low Kinetic Solubility | Increase the mixing energy upon dilution. Use vigorous vortexing or rapid pipetting to quickly disperse the compound in the buffer. |
Issue: this compound precipitates over the course of the experiment.
Precipitation that occurs over time is often due to the compound's concentration being above its thermodynamic solubility limit in the assay buffer.
| Potential Cause | Recommended Solution |
| Thermodynamic Insolubility | Lower the final concentration of this compound in your assay to a level below its thermodynamic solubility limit. |
| Temperature Fluctuations | Ensure that all assay components and the experimental environment are maintained at a constant and controlled temperature. Changes in temperature can affect solubility. |
| Compound Instability | Assess the stability of this compound in your assay buffer over the time course of your experiment. If the compound is degrading, the degradation products may be less soluble. Consider reducing the assay incubation time if instability is detected. |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Aqueous Buffers
This protocol provides a method to empirically determine the kinetic solubility of this compound in your specific assay buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous assay buffer(s) of interest
-
Microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is completely dissolved.
-
Set up Dilutions: In separate tubes or wells, add your aqueous assay buffer.
-
Add this compound Stock: Add a small volume of the this compound stock solution to each tube/well to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant and below 1%.
-
Mix Thoroughly: Immediately after adding the stock solution, vortex each tube vigorously for 30-60 seconds.
-
Visual Inspection: Visually inspect each solution for any signs of precipitation (cloudiness or solid particles) against a dark background.
-
Incubation: Incubate the solutions at your experimental temperature for a set period (e.g., 1-2 hours).
-
Final Inspection: After incubation, visually inspect for precipitation again.
-
(Optional) Quantitative Measurement: If a more precise determination is needed, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC, or measure the turbidity of the solutions at 600 nm.
Protocol 2: Step-wise Dilution to Prevent Precipitation
This protocol describes a method for diluting the this compound stock solution to minimize the risk of precipitation.
Materials:
-
10 mM this compound in 100% DMSO
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of this compound in 100% DMSO. For example, dilute the 10 mM stock 1:10 to get a 1 mM solution.
-
Prepare Final Dilution Buffer: In a separate tube, prepare the final volume of your aqueous assay buffer.
-
Add Stock to Buffer: While continuously and vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Immediate Use: Use the freshly prepared solution in your assay as soon as possible.
Data Presentation
Table 1: Solubility of Pde10-IN-5
| Solvent | Concentration | Comments | Source |
| DMSO | 31.25 mg/mL (67.87 mM) | Requires ultrasonication, warming, and heating to 60°C for complete dissolution. | [1] |
Note: The solubility of this compound may differ from that of Pde10-IN-5. It is crucial to experimentally determine the solubility of this compound in your specific experimental conditions.
The following table lists common components of assay buffers used in PDE10A enzymatic assays.
Table 2: Typical Components of PDE10A Assay Buffers
| Component | Typical Concentration | Purpose | Source |
| Buffer (Tris-HCl or HEPES) | 50 mM | Maintain a stable pH | [4][5][6] |
| pH | 7.5 - 7.6 | Physiological pH for enzyme activity | [4][5][6] |
| MgCl₂ | 10 mM | Divalent cation required for enzyme activity | [4][5][6] |
| BSA (Bovine Serum Albumin) | 0.1 mg/mL | Prevents non-specific binding of the enzyme and inhibitor to surfaces | [4] |
| DTT (Dithiothreitol) | 1 mM | Reducing agent to maintain enzyme stability | [4] |
| Tween-20 | 0.03% | Non-ionic detergent to prevent aggregation | [5][6] |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Experimental workflow for determining this compound solubility.
Caption: Simplified PDE10A signaling pathway and the inhibitory action of this compound.
References
Best practices for handling and preparing Pde10-IN-1 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing Pde10-IN-1 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent inhibitor of Phosphodiesterase 10 (PDE10). PDE10 is an enzyme that plays a crucial role in signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 369.42 g/mol |
| Formula | C₂₁H₁₉N₇ |
| Appearance | Solid |
| Color | Light yellow to khaki |
| CAS Number | 1516896-09-5 |
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous (dry) DMSO, as the presence of water can significantly impact the solubility of the compound.[1]
Q3: What is the solubility of this compound in DMSO?
A3: this compound has a solubility of 2 mg/mL in DMSO, which corresponds to a concentration of 5.41 mM.[1] It is important to note that achieving this concentration may require ultrasonication.[1]
Q4: How should this compound powder and stock solutions be stored?
A4: Proper storage is critical to maintain the integrity and activity of this compound. The recommended storage conditions are outlined in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2]
Troubleshooting Guide
Issue: The this compound powder is difficult to dissolve in DMSO.
-
Possible Cause: The compound may not be fully dispersed in the solvent.
-
Solution: Use an ultrasonic bath to aid dissolution.[1] Gently warming the solution may also help, but be cautious about the compound's stability at elevated temperatures.
-
-
Possible Cause: The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.[3]
-
Issue: The this compound precipitates out of the aqueous buffer after dilution from the DMSO stock.
-
Possible Cause: The aqueous solubility of the compound has been exceeded.
-
Solution: Decrease the final concentration of this compound in the aqueous buffer. It is also recommended to make initial serial dilutions in DMSO before the final dilution into the aqueous medium.[3]
-
-
Possible Cause: The final concentration of DMSO is too low to maintain solubility.
-
Solution: While minimizing DMSO in cell-based assays is important, a final concentration of up to 0.5% is often tolerated and can help maintain the solubility of the compound.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.69 mg of this compound (Molecular Weight = 369.42 g/mol ).
-
Calculation: 0.01 mol/L * 0.001 L * 369.42 g/mol = 0.00369 g = 3.69 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic bath for short intervals until the solution is clear. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2] Store the aliquots at -20°C or -80°C.[1]
Visualizations
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound stock solutions.
References
Technical Support Center: Overcoming Challenges in Pde10-IN-1 Delivery Across the Blood-Brain Barrier
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the delivery of Pde10-IN-1 and other PDE10A inhibitors across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a brain region crucial for motor control, cognition, and reward pathways.[2][3][4] The primary function of PDE10A is to hydrolyze and inactivate two important second messengers: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE10A, this compound increases the intracellular concentrations of cAMP and cGMP, which in turn modulates the signaling pathways of neurotransmitters like dopamine and glutamate. This modulation is being investigated for therapeutic potential in central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[5][6]
Q2: What are the primary obstacles to delivering this compound across the blood-brain barrier?
A2: The blood-brain barrier (BBB) presents a significant challenge for the delivery of this compound and other small molecules to the brain. Key obstacles include:
-
Low Passive Permeability: The tight junctions between the endothelial cells of the BBB severely restrict the passive diffusion of molecules from the bloodstream into the brain.
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), that recognize a wide range of compounds and actively pump them back into the blood, preventing them from reaching the brain.
-
Metabolic Instability: this compound may be metabolized by enzymes present in the endothelial cells of the BBB or in the peripheral circulation before it can reach its target in the brain.
-
Physicochemical Properties: The inherent properties of the molecule, such as its size, charge, and lipophilicity, play a crucial role in its ability to cross the BBB.
Q3: How can I assess the BBB penetration of my PDE10A inhibitor?
A3: A multi-tiered approach is recommended, starting with in vitro models and progressing to in vivo studies:
-
In Vitro Models: Transwell assays using brain endothelial cell lines (like bEnd.3 or hCMEC/D3) are a common starting point to assess passive permeability and the potential for efflux.[7][8]
-
In Vivo Studies: Animal models, typically rodents, are used to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu).[9] Techniques like microdialysis can be employed to measure the unbound drug concentration in the brain extracellular fluid in real-time.[10][11]
-
Pharmacokinetic Analysis: Quantification of the compound in plasma and brain tissue samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][12][13]
Q4: What is a good brain-to-plasma ratio for a CNS drug candidate?
A4: While a higher brain-to-plasma ratio generally indicates better BBB penetration, the optimal ratio depends on the potency of the compound and its target engagement. A ratio greater than 1 is often considered favorable, but compounds with lower ratios can still be effective if they are highly potent. More importantly, the unbound brain-to-plasma ratio (Kp,uu) is considered a more accurate predictor of CNS activity, as it reflects the concentration of the drug that is free to interact with its target.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Ratio in In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| High Efflux by P-gp/BCRP | - Conduct an in vitro Transwell assay with and without a known P-gp/BCRP inhibitor (e.g., verapamil, elacridar) to determine the efflux ratio. - If efflux is confirmed, consider co-administration with an efflux inhibitor in vivo (for research purposes) or medicinal chemistry efforts to modify the compound to be a poorer substrate for these transporters. |
| Poor Passive Permeability | - Evaluate the physicochemical properties of the compound (LogP, polar surface area, molecular weight). Ideal CNS drugs often have a molecular weight < 400 Da and a LogP between 1.5 and 2.5. - If properties are suboptimal, medicinal chemistry optimization may be necessary. |
| Rapid Metabolism | - Assess the metabolic stability of the compound in liver microsomes and brain homogenates. - If the compound is rapidly metabolized, consider structural modifications to block metabolic sites. |
| High Plasma Protein Binding | - Determine the fraction of the compound bound to plasma proteins. High plasma protein binding can limit the free fraction available to cross the BBB. - While difficult to modify directly, this information is crucial for interpreting the brain-to-plasma ratio. |
Issue 2: Inconsistent Results in In Vitro BBB Models
| Possible Cause | Troubleshooting Steps |
| Low TEER Values | - Ensure the confluency of the endothelial cell monolayer before starting the experiment. - Optimize cell seeding density and culture time. - Use a co-culture model with astrocytes and/or pericytes to enhance barrier tightness. |
| High Variability Between Wells | - Ensure consistent cell seeding and handling techniques. - Check for any edge effects in the culture plates. - Increase the number of replicates for each experimental condition. |
| Compound Adsorption to Plastic | - Test for compound recovery from the experimental apparatus in the absence of cells. - If significant adsorption is observed, consider using low-binding plates or adding a small amount of a non-ionic surfactant to the buffer. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Representative PDE10A Inhibitors
| Compound | IC50 (nM) | Molecular Weight ( g/mol ) | LogP | Brain-to-Plasma Ratio (Kp) | Species | Reference |
| CPL500036 | 1 | 420.44 | - | 0.49 | Rat | [1] |
| TAK-063 | 0.3 | 419.43 | - | ~0.97 (at 0.5 mg/kg) | Mouse | |
| MK-8189 | <1 | 452.48 | - | - | Rat, Rhesus Monkey | |
| PF-2545920 | 0.37 | 392.45 | - | - | Mouse, Rat, Dog, Monkey |
Note: Data for this compound is not publicly available. The table presents data from other well-characterized PDE10A inhibitors as a reference.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol describes a method to assess the permeability of a compound across a brain endothelial cell monolayer.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Brain endothelial cells (e.g., bEnd.3 or hCMEC/D3)
-
Cell culture medium and supplements
-
Coating material (e.g., collagen, fibronectin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (this compound) and a low-permeability marker (e.g., lucifer yellow)
-
LC-MS/MS system for quantification
Procedure:
-
Plate Coating: Coat the apical side of the Transwell inserts with the appropriate extracellular matrix protein and allow it to dry.
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the inserts at a predetermined density.
-
Monolayer Formation: Culture the cells for several days until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay: a. Wash the monolayer with pre-warmed assay buffer. b. Add the test compound and the low-permeability marker to the apical (donor) chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. d. Replace the volume removed from the basolateral chamber with fresh assay buffer.
-
Sample Analysis: Quantify the concentration of the test compound and the marker in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for the test compound.
Protocol 2: In Vivo Pharmacokinetic Study and Brain-to-Plasma Ratio Determination in Rodents
This protocol outlines a procedure to determine the concentration of a compound in the brain and plasma of a rodent model following administration.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats)
-
Test compound (this compound) formulated for the desired route of administration (e.g., oral gavage, intravenous injection)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS system for quantification
Procedure:
-
Compound Administration: Administer the test compound to the animals at the desired dose and route.
-
Sample Collection: a. At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture). b. Process the blood to obtain plasma. c. At the final time point, euthanize the animal and perfuse with saline to remove blood from the brain. d. Carefully dissect and collect the brain.
-
Sample Preparation: a. For plasma samples, perform protein precipitation followed by centrifugation. b. For brain samples, weigh the tissue and homogenize it in a suitable buffer. Perform protein precipitation on the brain homogenate.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma and brain homogenate supernatants using a validated LC-MS/MS method.[12]
-
Data Analysis: a. Plot the plasma and brain concentration-time profiles. b. Calculate the area under the curve (AUC) for both plasma and brain. c. Determine the brain-to-plasma ratio (Kp) by dividing the AUCbrain by the AUCplasma.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE10-IN-5|Potent PDE10A Inhibitor|For Research [benchchem.com]
- 6. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders [mdpi.com]
- 7. mybiosource.com [mybiosource.com]
- 8. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 10. rcsb.org [rcsb.org]
- 11. Phosphodiesterase 10A is a key mediator of lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Pde10-IN-1 vehicle formulation for intravenous administration
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation of Pde10-IN-1 for intravenous administration. Due to the limited aqueous solubility of many small molecule inhibitors, this guide offers troubleshooting advice and frequently asked questions to address common challenges in formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent inhibitor of Phosphodiesterase 10 (PDE10).[1][2] PDE10 is an enzyme that primarily breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cells.[3][4] By inhibiting PDE10, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways. This mechanism of action makes it a valuable research tool for studying various neurological and psychiatric disorders.[4][5]
Q2: What are the solubility characteristics of this compound?
Q3: What are some general strategies for formulating poorly soluble compounds for intravenous administration?
A3: Several strategies can be employed to formulate poorly water-soluble drugs for IV administration.[8] These include:
-
Co-solvent systems: Using a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents (e.g., DMSO, ethanol, polyethylene glycol) to increase the drug's solubility.[9]
-
Surfactant solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous solutions.[9]
-
Cyclodextrins: Utilizing cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[10]
-
Lipid-based formulations: Incorporating the drug into lipid emulsions, liposomes, or other lipid nanoparticles.[11]
-
pH adjustment: Modifying the pH of the formulation can enhance the solubility of ionizable drugs.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to aqueous solution | The compound has low aqueous solubility and is "crashing out" of the initial solvent. | - Increase the proportion of the organic co-solvent in the final formulation.- Use a surfactant (e.g., Tween 80, Cremophor EL) to aid in solubilization.[9]- Consider using a cyclodextrin-based formulation.[10]- Prepare the formulation at a slightly elevated temperature (if the compound is heat-stable). |
| Cloudy or hazy formulation | Incomplete dissolution or formation of a fine precipitate. | - Increase mixing time or use sonication to aid dissolution.- Filter the final formulation through a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved particles. |
| Phase separation | The components of the vehicle are not fully miscible, or the drug is causing the separation. | - Adjust the ratios of the co-solvents and aqueous component.- Ensure all components are at the same temperature before mixing.- Vigorously vortex or homogenize the formulation during preparation. |
| Vehicle-related toxicity in animal models | Some organic solvents or surfactants can cause adverse effects at higher concentrations. | - Reduce the concentration of the potentially toxic excipient (e.g., DMSO, Cremophor EL).- Run a vehicle-only control group to assess the toxicity of the formulation itself.[12]- Consider alternative, less toxic excipients or formulation strategies like lipid emulsions.[13] |
| Instability of the formulation over time | The compound may be degrading, or the formulation may not be physically stable. | - Prepare the formulation fresh before each experiment.[14]- Store the formulation protected from light and at a controlled temperature (e.g., 4°C), if stability data permits.- Conduct short-term stability studies to assess the formulation's shelf-life. |
Experimental Protocols
The following are example protocols for preparing a this compound vehicle for intravenous administration. These are starting points and may require optimization for your specific experimental needs.
Protocol 1: Co-Solvent Formulation
This protocol is based on a common vehicle used for poorly soluble compounds.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare the vehicle. A common co-solvent vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Prepare the final formulation.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the appropriate volumes of PEG300 and Tween 80.
-
Vortex the mixture until it is a clear solution.
-
Slowly add the saline dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness.
-
Protocol 2: Cyclodextrin-Based Formulation
This protocol utilizes a cyclodextrin to enhance solubility.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare a cyclodextrin solution. Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Prepare the final formulation.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the appropriate volume of the 20% SBE-β-CD solution to achieve the final desired concentration of this compound. For a final formulation with 10% DMSO, the ratio would be 1 part this compound stock to 9 parts 20% SBE-β-CD solution.
-
Vortex the mixture thoroughly until the solution is clear.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 10 Inhibitors - Novel Perspectives for Psychiatric and Neurodegenerative Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Data from Pde10-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from experiments involving Pde10-IN-1, a phosphodiesterase 10A (PDE10A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.[1][2] By inhibiting PDE10A, this compound leads to an accumulation of intracellular cAMP and cGMP. This, in turn, enhances the signaling of protein kinase A (PKA) and protein kinase G (PKG).[2][3] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the brain's striatum, making it a key target for modulating signaling pathways involved in motor control and cognition.[1][4]
Q2: What are the expected outcomes of this compound administration in cellular and in vivo models?
A2: In cellular assays, inhibition of PDE10A by this compound is expected to increase intracellular levels of cAMP and cGMP.[2] In in vivo rodent models, PDE10A inhibitors have been shown to produce antipsychotic-like effects, such as inhibiting conditioned avoidance responding and reducing psychostimulant-induced hyperlocomotion.[5] However, behavioral effects can be complex and dose-dependent, with the potential for either motor-suppressant or motor-stimulating outcomes.[6]
Q3: What are the known or potential off-targets for this compound?
A3: While a specific off-target profile for every PDE10A inhibitor requires experimental determination, cross-reactivity with other phosphodiesterase (PDE) families is a possibility due to structural similarities in the enzyme active sites. Potential off-targets for PDE10A inhibitors may include other dual-substrate PDEs such as PDE1, PDE2, PDE3, and PDE11.[4] Kinases are also common off-targets for small molecule inhibitors.[4] For example, a similar compound, PDE2/PDE10-IN-1, has been shown to inhibit PDE2 with an IC50 of 29 nM and PDE10A with an IC50 of 480 nM.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in In Vitro Inhibition Assays
Question: My in vitro PDE10A inhibition assay with this compound is showing high variability between replicates and is not producing a clear dose-response curve. What could be the cause?
Possible Causes and Solutions:
-
Compound Solubility: this compound may have poor solubility in aqueous assay buffers, leading to precipitation and inaccurate concentrations.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 1%.[1] Prepare stock solutions in an appropriate solvent and visually inspect for any precipitation upon dilution into the assay buffer. Consider using a solubility-enhancing agent if necessary.
-
-
Enzyme Activity: The recombinant PDE10A enzyme may have lost activity due to improper storage or handling.
-
Assay Conditions: The incubation time or substrate concentration may not be optimal.
-
Troubleshooting Step: Determine the optimal enzyme concentration and incubation time to ensure the reaction is in the linear range.[1] The substrate concentration should be at or below the Michaelis constant (Km) for competitive inhibitors.
-
Issue 2: Unexpected Behavioral Phenotypes in Rodent Studies
Question: I am observing contradictory behavioral effects (e.g., both motor suppression and stimulation) in my in vivo experiments with this compound. Why is this happening?
Possible Causes and Solutions:
-
Differential Effects on Striatal Pathways: PDE10A is expressed in both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways, which have opposing effects on motor activity.[9] The net behavioral outcome of PDE10A inhibition can depend on the relative activation state of these two pathways.[10]
-
Troubleshooting Step: Carefully consider the dose-response relationship, as different doses may preferentially affect one pathway over the other. Analyze downstream markers of pathway activation (e.g., phosphorylation of DARPP-32) to dissect the differential effects.
-
-
Off-Target Effects: The observed phenotype may be due to the inhibition of other PDEs or unforeseen targets.
-
Troubleshooting Step: Perform a selectivity screen of this compound against a panel of other PDE isoforms and a broad panel of kinases and receptors to identify potential off-target activities.[4]
-
-
Pharmacokinetics and Metabolism: The concentration of this compound reaching the brain may vary over time, leading to different behavioral effects at different time points post-administration.
-
Troubleshooting Step: Conduct pharmacokinetic studies to determine the brain-to-plasma ratio and the time course of compound exposure in the central nervous system.
-
Issue 3: Discrepancy Between In Vitro Potency and Cellular Activity
Question: this compound shows high potency in my enzymatic assay, but its effect on cAMP/cGMP levels in cultured cells is much weaker than expected. What could explain this?
Possible Causes and Solutions:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane.
-
Troubleshooting Step: Perform a cellular uptake assay to measure the intracellular concentration of this compound.
-
-
Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps.
-
Troubleshooting Step: Test for cellular activity in the presence of known efflux pump inhibitors.
-
-
Basal Cyclic Nucleotide Levels: The basal levels of cAMP and cGMP in the cultured cells may be too low to observe a significant effect of PDE10A inhibition.
-
Troubleshooting Step: Stimulate the cells with an appropriate agonist (e.g., a dopamine D1 receptor agonist for cAMP or a nitric oxide donor for cGMP) to increase the basal cyclic nucleotide levels before adding this compound.
-
Data Presentation
Table 1: Inhibitory Activity of a Representative PDE10A Inhibitor (PDE2/PDE10-IN-1)
| Target | IC50 (nM) |
| PDE10A | 480[7] |
| PDE2 | 29[7] |
| PDE11A | 6920[7] |
| PDE4D | 5890[7] |
Note: This data is for the dual inhibitor PDE2/PDE10-IN-1 and is provided as a reference. The specific IC50 values for this compound need to be experimentally determined.
Table 2: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity (Fold vs. PDE10A) |
| PDE10A | [To be determined] | 1 |
| PDE1 | >10,000 | >[Value] |
| PDE2 | [To be determined] | [Value] |
| PDE3 | >10,000 | >[Value] |
| PDE4 | >10,000 | >[Value] |
| PDE5 | >10,000 | >[Value] |
Note: This table presents a hypothetical selectivity profile based on common off-targets for PDE10A inhibitors. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE10A enzyme.
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate upon its hydrolysis by PDE10A.[10]
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20)
-
This compound and a reference inhibitor (e.g., Papaverine)
-
Dimethyl sulfoxide (DMSO)
-
Black, low-binding 384-well microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute the PDE10A enzyme to the optimal concentration in cold assay buffer immediately before use.
-
Assay Plate Setup:
-
Add diluted inhibitor solutions to the "Test Inhibitor" wells.
-
Add assay buffer with the same final DMSO concentration to the "Positive Control" (enzyme + substrate) and "Negative Control" (substrate only) wells.
-
-
Enzyme Addition: Add the diluted PDE10A enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes (or an optimized time).
-
Detection: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular cAMP/cGMP Measurement Assay
Objective: To measure the effect of this compound on intracellular cAMP and cGMP levels in a cellular context.
Materials:
-
Cell line expressing PDE10A (e.g., CHO or HEK293 cells stably expressing human PDE10A, or primary striatal neurons)
-
This compound
-
Cell lysis buffer
-
cAMP and cGMP immunoassay kits (e.g., ELISA or HTRF)
Procedure:
-
Cell Culture: Culture the cells in a multi-well plate until they reach the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration. Include a vehicle control.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Cyclic Nucleotide Measurement: Measure the concentration of cAMP and cGMP in the cell lysates using an appropriate immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP/cGMP levels to the total protein concentration in each sample. Plot the cyclic nucleotide levels against the inhibitor concentration.
Mandatory Visualization
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro PDE10A inhibition assay.
Caption: Troubleshooting decision tree for unexpected this compound data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cellarisbio.com [cellarisbio.com]
- 4. benchchem.com [benchchem.com]
- 5. THPP-1 PDE10A inhibitor reverses the cognitive deficits and hyperdopaminergic state in a neurodevelopment model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative In Vitro Analysis of PDE10A Inhibitors: Profiling MP-10 Against Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparative analysis of the well-characterized phosphodiesterase 10A (PDE10A) inhibitor, MP-10, alongside other notable inhibitors of this enzyme. While the initial aim was to directly compare PDE10-IN-1 and MP-10, a comprehensive search of publicly available scientific literature and databases did not yield sufficient in vitro pharmacological data for this compound. Therefore, this guide focuses on the robustly characterized MP-10, with comparative data from other known PDE10A inhibitors to provide a valuable resource for researchers in the field.
Phosphodiesterase 10A is a critical enzyme in the central nervous system, primarily expressed in the medium spiny neurons of the striatum. It plays a key role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers integral to various signaling pathways. Inhibition of PDE10A is a promising therapeutic strategy for neurological and psychiatric disorders.
Data Presentation: In Vitro Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory activities of MP-10 and other selected PDE10A inhibitors against PDE10A and other phosphodiesterase isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | PDE10A IC50 (nM) | Selectivity Profile (IC50 in nM for other PDEs) |
| MP-10 | 0.18 - 0.37 | Highly selective with >1000-fold selectivity over other PDE subtypes. |
| TP-10 | 0.3 | Highly selective for PDE10A. |
| Papaverine | 17 - 36 | Also inhibits other PDEs, for example, PDE3A (Ki = 279 nM) and PDE3B (Ki = 417 nM)[1]. |
| TAK-063 | 0.30 | >10,000 for PDE1, PDE2, PDE3, PDE5, PDE6, PDE7, PDE8, PDE9, PDE11; 5500 for PDE4D2. |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the accurate evaluation and comparison of PDE10A inhibitors.
Biochemical Assay: Fluorescence Polarization (FP) for IC50 Determination
This assay is a common method to determine the potency of an inhibitor against the PDE10A enzyme.
Principle: The assay is based on the change in polarization of fluorescently labeled cAMP or cGMP upon hydrolysis by PDE10A. A small, fluorescently labeled substrate rotates rapidly in solution, resulting in low fluorescence polarization. When PDE10A is active, it hydrolyzes the substrate, and a binding agent in the assay mix binds to the resulting monophosphate, forming a larger complex that rotates slower and thus has a higher polarization signal. An inhibitor will prevent this hydrolysis, keeping the polarization low.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
-
Binding Agent
-
Test compounds (e.g., MP-10) and a known inhibitor as a positive control (e.g., papaverine)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations, ensuring the final DMSO concentration is low (typically ≤1%).
-
Reaction Setup:
-
Add the diluted test compounds or controls to the wells of the microplate.
-
Add the diluted PDE10A enzyme solution to each well.
-
Mix gently and incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorescently labeled substrate to each well.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the enzymatic reaction to proceed (e.g., 60-120 minutes).
-
Signal Detection: Add the binding agent to stop the reaction and allow it to equilibrate. Measure the fluorescence polarization using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Assay: cAMP Measurement in a Cellular Context
This assay evaluates the ability of an inhibitor to increase intracellular cAMP levels in a cellular environment.
Principle: Cells expressing PDE10A are treated with the inhibitor. Inhibition of PDE10A leads to an accumulation of intracellular cAMP, which is then quantified using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
A suitable cell line expressing PDE10A (e.g., HEK293-PDE10A)
-
Cell culture medium and supplements
-
Test compounds
-
A forskolin solution (to stimulate adenylyl cyclase and increase basal cAMP levels)
-
cAMP assay kit (e.g., HTRF or ELISA)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture and Seeding: Culture the PDE10A-expressing cells and seed them into multi-well plates. Allow the cells to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor for a specific duration.
-
cAMP Stimulation: Stimulate the cells with forskolin for a defined period to induce cAMP production.
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the inhibitor concentration to determine the EC50 value, which is the concentration of the inhibitor that produces a half-maximal increase in cAMP.
Mandatory Visualization
PDE10A Signaling Pathway
Caption: Simplified PDE10A signaling pathway in medium spiny neurons.
Experimental Workflow: In Vitro IC50 Determination
Caption: General experimental workflow for determining IC50 values.
References
A Comparative Guide to PDE10A Inhibitors: TP-10 and MP-10 in Preclinical Models
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical efficacy of two prominent phosphodiesterase 10A (PDE10A) inhibitors, TP-10 and MP-10. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
While this guide focuses on the well-characterized compounds TP-10 and MP-10, it is important to note the existence of other PDE10A inhibitors such as Pde10-IN-1. This compound is a potent inhibitor of PDE10A that has been identified in patent literature for the potential treatment of central nervous system (CNS) and metabolic disorders. However, to date, there is a notable absence of publicly available preclinical efficacy data for this compound, precluding a direct comparison in this guide.
Mechanism of Action of PDE10A Inhibitors
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling. By inhibiting PDE10A, compounds like TP-10 and MP-10 increase the intracellular concentrations of cAMP and cGMP. This elevation modulates the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways, which are crucial for fine-tuning motor activity and cognitive functions. This mechanism of action has positioned PDE10A inhibitors as promising therapeutic candidates for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.
Efficacy Comparison in Preclinical Models
The following tables summarize the in vitro and in vivo preclinical data for TP-10 and MP-10 (also known as PF-02545920). The data is compiled from various studies in models of psychosis and Huntington's disease.
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| TP-10 | PDE10A | 0.8 | >1000-fold vs. other PDEs | [Not specified in search results] |
| MP-10 | PDE10A | ~0.37 | >1000-fold vs. other PDEs | [1] |
In Vivo Efficacy in Schizophrenia Models
| Experimental Model | Compound | Dose | Effect |
| Conditioned Avoidance Response (Rat) | TP-10 | Not specified | Dose-dependent inhibition |
| MP-10 | Not specified | Dose-dependent inhibition | |
| Amphetamine-Induced Hyperlocomotion (Rat) | TP-10 | Not specified | Attenuation of hyperlocomotion |
| MP-10 | Not specified | Attenuation of hyperlocomotion | |
| Novel Object Recognition (Mouse) | MP-10 | Not specified | Reversal of cognitive deficits |
In Vivo Efficacy in Huntington's Disease Models
| Experimental Model | Compound | Dose | Effect |
| R6/2 Mouse Model | MP-10 | Not specified | Improvement in motor deficits |
| zQ175 Mouse Model | Not specified | Not specified | Not specified in search results |
Experimental Protocols
Conditioned Avoidance Response (CAR) Test in Rats
The CAR test is a widely used behavioral paradigm to assess the antipsychotic potential of drug candidates.
Apparatus: A two-compartment shuttle box with a connecting doorway. The floor of each compartment is a grid capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by an unconditioned stimulus (US), the footshock.
Procedure:
-
Acquisition Training: Rats are placed in one compartment of the shuttle box. The CS is presented for a set duration (e.g., 10 seconds), followed by the US (e.g., 0.5 mA footshock) through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move during the CS, the shock is delivered until it escapes to the other compartment (escape response). Trials are repeated with an inter-trial interval. Training continues until a stable baseline of avoidance responding is achieved.
-
Drug Testing: On the test day, animals are administered the test compound (e.g., TP-10, MP-10) or vehicle at a specified time before the session. The testing session consists of a series of trials similar to the training phase. The number of avoidance responses, escape responses, and escape failures are recorded. A selective suppression of avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.[2][3][4][5]
Novel Object Recognition (NOR) Test in Mice
The NOR test is used to evaluate cognitive function, particularly recognition memory, which is often impaired in schizophrenia.
Apparatus: An open-field arena. Two different sets of objects are used, ensuring the mice cannot displace them.
Procedure:
-
Habituation: Mice are individually placed in the empty open-field arena and allowed to explore freely for a set period (e.g., 5-10 minutes) on two consecutive days to acclimate to the environment.[1][6][7]
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5-10 minutes). A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects divided by the total exploration time. A higher DI indicates better recognition memory.[1][6][7]
In Vivo Microdialysis for Striatal cAMP and cGMP Measurement
This technique allows for the in vivo sampling and measurement of neurotransmitters and second messengers in specific brain regions of freely moving animals.
Procedure:
-
Probe Implantation: Under anesthesia, a microdialysis guide cannula is surgically implanted into the striatum of the rat or mouse. The animals are allowed to recover for a period of time (e.g., 24-48 hours).
-
Microdialysis: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after the administration of the PDE10A inhibitor.
-
Analysis: The collected dialysate samples are then analyzed using highly sensitive techniques such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA) to quantify the concentrations of cAMP and cGMP.[8]
Visualizations
PDE10A Signaling Pathway in Medium Spiny Neurons
Caption: PDE10A signaling in medium spiny neurons.
General Experimental Workflow for Preclinical Efficacy Testing
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Pde10-IN-1 Using PDE10A Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that the biological effects of a compound stem directly from its interaction with the intended target is a critical step in preclinical development. This guide provides a comprehensive framework for validating the on-target effects of the phosphodiesterase 10A (PDE10A) inhibitor, Pde10-IN-1, utilizing PDE10A knockout (KO) animal models. By comparing the pharmacological effects of this compound in wild-type (WT) animals to those in animals lacking the PDE10A enzyme, researchers can definitively attribute the compound's activity to its intended mechanism of action.
Phosphodiesterase 10A is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two crucial second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region integral to motor control, cognition, and reward pathways.[2][3] Inhibition of PDE10A elevates cAMP and cGMP levels, thereby modulating downstream signaling cascades.[1] This mechanism has made PDE10A an attractive therapeutic target for central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[1][3]
The fundamental principle of using knockout models for on-target validation is straightforward: if a compound's effect is mediated by a specific target, then the genetic deletion of that target should abolish or significantly attenuate the compound's effect. This guide will detail the expected outcomes, experimental protocols, and data presentation for such validation studies.
Comparison of this compound Effects in Wild-Type vs. PDE10A Knockout Models
The following tables summarize the expected quantitative outcomes when comparing the effects of this compound in wild-type and PDE10A knockout animals. The data presented here are illustrative and based on findings with other well-characterized PDE10A inhibitors, such as TP-10 and MP-10, in the absence of specific published data for this compound in PDE10A KO models. The experimental logic and expected outcomes are directly applicable to the validation of this compound.
Table 1: Biochemical Effects of a Representative PDE10A Inhibitor in Wild-Type vs. PDE10A KO Mice
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + this compound | PDE10A KO + Vehicle | PDE10A KO + this compound | Expected Outcome for On-Target Effect |
| Striatal cGMP Levels | Baseline | Significant Increase [2] | Baseline | No Significant Change[2] | Effect is absent in KO |
| Striatal cAMP Levels | Baseline | Increase [2] | Baseline | No Significant Change | Effect is absent in KO |
| Striatal pCREB Levels | Baseline | Increase [4] | Baseline | No Significant Change[4] | Effect is absent in KO |
Table 2: Behavioral Effects of a Representative PDE10A Inhibitor in Wild-Type vs. PDE10A KO Mice
| Behavioral Test | Wild-Type (WT) + Vehicle | Wild-Type (WT) + this compound | PDE10A KO + Vehicle | PDE10A KO + this compound | Expected Outcome for On-Target Effect |
| Locomotor Activity | Normal | Decrease [5] | Decreased[5] | No further significant decrease | Effect is blunted or absent in KO |
| Conditioned Avoidance Response | Normal Acquisition | Impaired Acquisition [2] | Impaired Acquisition[5] | No further significant impairment | Effect is blunted or absent in KO |
| Prepulse Inhibition (PPI) | Normal | Reversal of induced deficit | Normal or altered baseline | No significant effect on deficit reversal | Effect is absent in KO |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments used to validate the on-target effects of PDE10A inhibitors.
Animals
PDE10A knockout mice on a C57BL/6N genetic background and their wild-type littermates are commonly used.[5] Mice are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[6] All experimental procedures should be approved by an Institutional Animal Care and Use Committee.
Drug Administration
This compound should be formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 5% Tween 80, and 90% saline). The inhibitor or vehicle is administered systemically, for example, via intraperitoneal (i.p.) injection or oral gavage (p.o.), at a predetermined time before behavioral testing or tissue collection.
Measurement of Striatal Cyclic Nucleotides (cAMP and cGMP)
Protocol:
-
Mice are euthanized at a specific time point after this compound or vehicle administration.
-
The striatum is rapidly dissected on ice and flash-frozen in liquid nitrogen.
-
Tissues are homogenized in an appropriate buffer (e.g., 0.1 M HCl).
-
Homogenates are centrifuged, and the supernatant is collected.
-
cAMP and cGMP levels in the supernatant are quantified using commercially available Enzyme Immunoassay (EIA) kits.
-
Data are normalized to the total protein concentration of the tissue homogenate.
Western Blotting for Phosphorylated CREB (pCREB)
Protocol:
-
Striatal tissue is collected as described above.
-
Tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against pCREB.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed for total CREB and a loading control (e.g., β-actin or GAPDH) for normalization.
Behavioral Assays
-
Locomotor Activity: Spontaneous locomotor activity is measured in an open-field arena equipped with infrared beams. Mice are placed in the center of the arena, and their movement (e.g., distance traveled, rearing) is recorded for a set duration (e.g., 60 minutes).
-
Conditioned Avoidance Response (CAR): This test assesses antipsychotic-like activity.[4] Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by moving from one compartment of a shuttle box to another in response to a conditioned stimulus (e.g., a light or tone). The number of successful avoidances is recorded.
Visualizing the Logic and Pathways
Diagrams generated using Graphviz can effectively illustrate the signaling pathways and the logic of the experimental design.
Caption: On-target validation logic for this compound.
Caption: Simplified PDE10A signaling pathway.
Caption: Workflow for on-target validation studies.
Conclusion
The use of PDE10A knockout models is an indispensable tool for the unequivocal validation of this compound's on-target effects. By demonstrating that the biochemical and behavioral effects of this compound are absent or significantly diminished in animals lacking PDE10A, researchers can build a robust data package that confirms the compound's mechanism of action. This rigorous approach is essential for advancing promising therapeutic candidates through the drug development pipeline.
References
- 1. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral characterization of mice deficient in the phosphodiesterase-10A (PDE10A) enzyme on a C57/Bl6N congenic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A is a key mediator of lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study of Selective PDE10A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of several selective phosphodiesterase 10A (PDE10A) inhibitors that are prominent in preclinical and clinical research. While this report was initially aimed at including a head-to-head comparison with Pde10-IN-1, a potent PDE10A inhibitor mentioned in patent literature (WO 2013192273 A1), a thorough search of publicly available scientific literature and patent databases did not yield specific quantitative data on its potency, selectivity, or in vivo efficacy. Therefore, a direct comparison with this compound is not feasible at this time.
This guide will focus on a comparative analysis of other well-characterized selective PDE10A inhibitors: MP-10 (PF-2545920) , TP-10 , TAK-063 , and MK-8189 . We will present their performance based on supporting experimental data, detail the methodologies for key experiments, and provide visualizations of relevant signaling pathways and workflows.
Introduction to PDE10A and its Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region involved in motor control, cognition, and reward.[2] By degrading cAMP and cGMP, PDE10A plays a crucial role in regulating intracellular signaling cascades downstream of dopamine and other neurotransmitter receptors.
Inhibition of PDE10A leads to an accumulation of cAMP and cGMP in MSNs, which in turn modulates the activity of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.[2] This modulation of striatal circuitry has made PDE10A a compelling therapeutic target for central nervous system (CNS) disorders, particularly schizophrenia, Huntington's disease, and Parkinson's disease.[1]
Comparative Data of Selective PDE10A Inhibitors
The following tables summarize the available quantitative data for key selective PDE10A inhibitors to facilitate a direct comparison of their in vitro potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency and Selectivity of Selective PDE10A Inhibitors
| Compound | PDE10A IC50 (nM) | PDE10A Ki (nM) | Selectivity over other PDEs |
| MP-10 (PF-2545920) | 0.18 - 0.37 | Not explicitly found | >1000-fold |
| TP-10 | 0.3 - 0.8 | Not explicitly found | Highly selective for PDE10A |
| TAK-063 | 0.30 | 3.2 | >15,000-fold |
| MK-8189 | 1.6 (in cells) | 0.029 | >500,000-fold |
Table 2: In Vivo Efficacy of Selective PDE10A Inhibitors in Preclinical Models of Psychosis
| Compound | Animal Model | Behavioral Assay | Efficacy |
| MP-10 (PF-2545920) | Rat | Conditioned Avoidance Response (CAR) | ED50 = 1 mg/kg |
| TAK-063 | Mouse | PCP-induced hyperlocomotion | Minimum Effective Dose (MED) = 0.3 mg/kg, p.o. |
| MK-8189 | Rat | Conditioned Avoidance Response (CAR) | Significant decrease in avoidance at >48% PDE10A occupancy |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the study of PDE10A inhibitors, the following diagrams have been generated using the DOT language for Graphviz.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of selective PDE10A inhibitors.
In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE10A enzyme.
Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP or cGMP substrate. Small, unbound fluorescent substrates rotate rapidly in solution, resulting in low FP. When hydrolyzed by PDE10A, the resulting fluorescent monophosphate is captured by a larger binding agent, causing it to tumble slower and emit a higher FP signal. Inhibitors of PDE10A prevent this hydrolysis, thus maintaining a low FP signal.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
PDE assay buffer
-
Binding agent
-
Test compounds (e.g., this compound, comparators) and vehicle (e.g., DMSO)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Reaction Setup: In a microplate, add the test compound dilutions, followed by the fluorescently labeled substrate.
-
Enzyme Addition: Initiate the reaction by adding the PDE10A enzyme to each well. Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Signal Detection: Stop the reaction by adding the binding agent. After a brief incubation to allow for binding, measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Measurement of Striatal cAMP and cGMP Levels in Mice
Objective: To quantify the in vivo target engagement and pharmacodynamic effect of a PDE10A inhibitor by measuring the levels of cAMP and cGMP in the striatum of treated animals.
Materials:
-
Male C57BL/6 mice
-
Test compound (e.g., this compound) and vehicle
-
Dosing equipment (e.g., oral gavage needles)
-
Euthanasia equipment
-
Dissection tools
-
Liquid nitrogen
-
Tissue homogenizer
-
Commercially available cAMP and cGMP enzyme immunoassay (EIA) kits
Procedure:
-
Animal Dosing: Acclimatize mice to the housing conditions. Administer the test compound or vehicle at the desired dose and route (e.g., oral gavage).
-
Tissue Collection: At a predetermined time point post-dosing (corresponding to the expected peak brain exposure), euthanize the mice by an approved method (e.g., cervical dislocation).
-
Striatal Dissection: Rapidly dissect the striatum from the brain on an ice-cold surface.
-
Sample Preparation: Immediately freeze the striatal tissue in liquid nitrogen to halt enzymatic activity. Homogenize the frozen tissue in the appropriate lysis buffer provided with the EIA kit.
-
cAMP/cGMP Measurement: Follow the manufacturer's protocol for the cAMP and cGMP EIA kits to measure the concentrations of these cyclic nucleotides in the tissue homogenates. This typically involves a competitive immunoassay where the amount of colorimetric or fluorescent signal is inversely proportional to the amount of cAMP or cGMP in the sample.
-
Data Analysis: Normalize the cAMP and cGMP concentrations to the total protein content of each sample. Compare the cyclic nucleotide levels in the compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
Objective: To evaluate the antipsychotic-like potential of a PDE10A inhibitor by assessing its ability to attenuate the hyperlocomotor activity induced by the NMDA receptor antagonist, phencyclidine (PCP).
Materials:
-
Male C57BL/6 mice
-
Test compound (e.g., this compound) and vehicle
-
Phencyclidine (PCP)
-
Open-field activity chambers equipped with automated photobeam tracking systems
-
Dosing equipment
Procedure:
-
Acclimation: Acclimatize the mice to the testing room and the open-field chambers for at least 60 minutes prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle at the desired dose and route. Allow for a pretreatment period based on the compound's pharmacokinetic profile (e.g., 30-60 minutes).
-
PCP Administration: Administer PCP (e.g., 5 mg/kg, intraperitoneally) to induce hyperlocomotion.
-
Behavioral Assessment: Immediately place the mice into the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the PDE10A inhibitor-treated groups to the vehicle- and PCP-only treated groups. A significant reduction in PCP-induced hyperlocomotion by the test compound is indicative of antipsychotic-like activity.
Conclusion
The selective inhibition of PDE10A remains a promising therapeutic strategy for various CNS disorders. While a direct head-to-head comparison including this compound is hampered by the lack of publicly available data, the comparative analysis of well-characterized inhibitors such as MP-10, TP-10, TAK-063, and MK-8189 provides valuable insights for researchers in the field. These compounds exhibit high potency and selectivity for PDE10A and have demonstrated efficacy in preclinical models of psychosis. The choice of a specific inhibitor for a research program will depend on the desired pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of novel PDE10A inhibitors.
References
Pharmacokinetic and pharmacodynamic comparison of Pde10-IN-1 and papaverine
An Objective Comparison of the Pharmacokinetic and Pharmacodynamic Profiles of a Selective PDE10A Inhibitor and Papaverine
This guide provides a detailed comparison of the pharmacodynamic and pharmacokinetic properties of papaverine, a non-selective phosphodiesterase (PDE) inhibitor, and a representative selective PDE10A inhibitor. Given the limited availability of specific data for a compound designated "Pde10-IN-1," this comparison utilizes data for TAK-063, a well-characterized and clinically evaluated selective PDE10A inhibitor, to provide a meaningful and data-supported comparison for researchers, scientists, and drug development professionals.
Introduction to PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and emotional processing.[3][4] This specific expression pattern has made PDE10A an attractive therapeutic target for central nervous system disorders such as schizophrenia and Huntington's disease.[1][4]
Papaverine, an opium alkaloid, is known to be a non-selective PDE inhibitor with a notable affinity for PDE10A.[4][5] In contrast, significant research efforts have been dedicated to developing highly potent and selective PDE10A inhibitors, such as TAK-063, to achieve more targeted therapeutic effects with potentially fewer side effects.[6][7] This guide will objectively compare these two types of inhibitors based on their pharmacodynamic and pharmacokinetic properties, supported by experimental data and detailed methodologies.
Pharmacodynamic Comparison: Potency and Selectivity
The primary pharmacodynamic difference between a selective PDE10A inhibitor like TAK-063 and a non-selective inhibitor like papaverine lies in their potency and selectivity for the PDE10A enzyme over other PDE isoforms.
| Compound | PDE10A IC50 (nM) | PDE3A IC50 (nM) | Selectivity (PDE3A/PDE10A) |
| Papaverine | 17[8] | 284[8] | ~17-fold |
| TAK-063 | 0.3[9] | >1000 | >3300-fold |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that while papaverine is a potent inhibitor of PDE10A, it also exhibits significant activity against other PDE isoforms, such as PDE3A.[8] In contrast, TAK-063 is exceptionally potent against PDE10A and displays a very high degree of selectivity, with minimal activity against other PDEs at comparable concentrations.[9] This high selectivity is a key objective in modern drug development to minimize off-target effects.
Pharmacokinetic Comparison
The pharmacokinetic profiles of these compounds determine their absorption, distribution, metabolism, and excretion (ADME), which in turn influences their dosing regimen and therapeutic window.
| Parameter | Papaverine | TAK-063 |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours (oral) | 3-4 hours (oral, fasting)[3][6] |
| Elimination Half-life (T1/2) | 0.5-2.2 hours | 15-25 hours[6] |
| Oral Bioavailability | ~54% | Dose-dependent, increases with food[3][7] |
| Protein Binding | ~90% | High (species-dependent, e.g., 92% in rats)[9] |
| Metabolism | Hepatic | Hepatic[6] |
Papaverine is characterized by rapid absorption and a relatively short half-life, which may necessitate more frequent dosing.[4] In contrast, TAK-063 has a longer half-life, making it suitable for once-daily dosing.[3][6] The oral bioavailability of TAK-063 is influenced by food, a factor to be considered in clinical administration.[3][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize PDE10A inhibitors.
In Vitro Phosphodiesterase Inhibition Assay
This protocol outlines a method for determining the IC50 values of an inhibitor against various PDE isoforms.
Objective: To measure the in vitro potency and selectivity of a test compound by determining its IC50 value against a panel of purified phosphodiesterase enzymes.
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE10A, PDE3A, etc.)
-
Test compound (e.g., this compound or papaverine)
-
[3H]-cAMP or [3H]-cGMP as a substrate
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation cocktail and a scintillation counter
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction tube, add the assay buffer, the purified PDE enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling the samples.
-
Add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
-
Separate the charged, unhydrolyzed substrate from the uncharged product by passing the mixture through an anion exchange resin column.
-
Elute the uncharged product and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a compound in a rodent model.[10][11]
Objective: To determine the plasma concentration-time profile of a test compound and its key pharmacokinetic parameters (Tmax, T1/2, AUC, etc.) following oral and intravenous administration in mice or rats.
Materials:
-
Test animals (e.g., male C57BL/6 mice or Sprague-Dawley rats)[10][12]
-
Test compound formulated for oral (e.g., in 0.5% methylcellulose) and intravenous (e.g., in a solution of DMSO, PEG400, and saline) administration.[10]
-
Dosing equipment (oral gavage needles, syringes)
-
Blood collection supplies (e.g., K2EDTA-coated microcentrifuge tubes, capillary tubes)
-
Anesthetics (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the test compound to separate groups of animals via oral gavage and intravenous injection at a specific dose.
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[10]
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the test compound from the plasma samples using a suitable method (e.g., protein precipitation).
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time for each route of administration.
-
Calculate the key pharmacokinetic parameters using appropriate software.
Visualizations
Diagrams are provided to illustrate key signaling pathways and experimental workflows.
Caption: PDE10A signaling pathway and the point of inhibition.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Conclusion
This guide highlights the key differences between the non-selective PDE inhibitor papaverine and a representative selective PDE10A inhibitor, TAK-063. While both compounds target PDE10A, the selective inhibitor offers significantly greater potency and a much-improved selectivity profile, which is a desirable characteristic for modern therapeutic agents to reduce the likelihood of off-target side effects. The pharmacokinetic profiles also differ substantially, with the selective inhibitor having a longer half-life that is more amenable to less frequent dosing. The provided experimental protocols offer a framework for the evaluation of these and other similar compounds. This comparative analysis underscores the importance of selectivity in drug design and provides valuable data for researchers working on the development of novel PDE10A inhibitors.
References
- 1. [PDF] Preclinical Characterization of Selective Phosphodiesterase 10A Inhibitors: A New Therapeutic Approach to the Treatment of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 2. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]
- 9. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo pharmacokinetic study [bio-protocol.org]
Pde10-IN-1: A Comparative Analysis of Potency and Selectivity Against Industry-Leading PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pde10-IN-1's potency and selectivity against established industry-standard phosphodiesterase 10A (PDE10A) inhibitors. The data presented is intended to offer an objective evaluation of this compound's performance characteristics, supported by detailed experimental protocols for key assays.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and a selection of industry-standard PDE10A inhibitors. This quantitative data allows for a direct comparison of their biochemical activity.
Table 1: Potency of this compound and Industry Standard PDE10A Inhibitors
| Compound | Target | IC50 / Ki (nM) |
| This compound | PDE10A | 480 |
| MK-8189 | PDE10A | 0.029 (Ki) |
| TAK-063 | PDE10A | 0.30 |
| EM-221 | PDE10A | 0.009 |
| Mardepodect (PF-2545920) | PDE10A | 0.37 |
| TP-10 | PDE10A | 0.8 |
Table 2: Selectivity Profile of this compound and Industry Standard PDE10A Inhibitors
| Compound | Selectivity against other PDEs |
| This compound | IC50s: PDE2 (29 nM), PDE11A (6920 nM), PDE4D (5890 nM)[1] |
| MK-8189 | >500,000-fold selective over other PDE families (PDE1–PDE11)[1] |
| TAK-063 | >15,000-fold selective over other PDE families[2] |
| EM-221 | >100,000-fold selective versus other PDEs[3][4][5][6][7] |
| Mardepodect (PF-2545920) | >1000-fold selective over other PDEs[8][9][10] |
| TP-10 | Highly selective for PDE10A |
Experimental Protocols
The determination of an inhibitor's half-maximal inhibitory concentration (IC50) is fundamental to characterizing its potency. A widely used method for this is the in vitro fluorescence polarization (FP) phosphodiesterase assay.
Protocol: In Vitro Fluorescence Polarization (FP) Assay for PDE10A Inhibition
Objective: To determine the IC50 value of a test compound against recombinant human PDE10A.
Principle: This assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and the product of the enzymatic reaction (AMP) for binding to a specific antibody. When the fluorescent tracer is bound to the larger antibody molecule, it tumbles slowly, resulting in a high fluorescence polarization value. PDE10A hydrolyzes the non-labeled cAMP, and the resulting AMP displaces the fluorescent tracer from the antibody, leading to a decrease in the polarization signal. An inhibitor of PDE10A will prevent this hydrolysis, thus maintaining a high polarization signal.[11]
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescein-labeled cAMP (FAM-cAMP) tracer
-
Anti-cAMP antibody
-
Unlabeled cAMP substrate
-
Test compound (e.g., this compound) and reference inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
DMSO for compound dilution
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Plate Preparation: Dispense the diluted test compound or controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) into the wells of the microplate.
-
Enzyme Addition: Add the diluted recombinant PDE10A enzyme to all wells except for the negative control wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate and FAM-cAMP tracer mixture to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Add the anti-cAMP antibody to stop the reaction and allow for the binding of the antibody to either the FAM-cAMP tracer or the product AMP to reach equilibrium.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 530 nm emission for FAM).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathway of PDE10A Inhibition
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 3. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cells | Special Issue : Phosphodiesterases (PDEs): Therapeutic Targets in Human Health and Disease [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis: Pde10-IN-1 Versus Second-Generation Antipsychotics
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of the novel phosphodiesterase 10A inhibitor, Pde10-IN-1, and established second-generation antipsychotics.
This guide provides a detailed comparison of the investigational compound this compound, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), with a range of clinically established second-generation antipsychotics (SGAs). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their distinct mechanisms of action, receptor binding profiles, and preclinical behavioral effects.
Executive Summary
Second-generation antipsychotics have long been the cornerstone of treatment for schizophrenia and other psychotic disorders. Their mechanism of action is primarily attributed to the blockade of dopamine D2 and serotonin 5-HT2A receptors. In contrast, this compound represents a novel therapeutic strategy by targeting the intracellular signaling cascade through the inhibition of PDE10A. This enzyme is highly expressed in the striatum, a key brain region implicated in psychosis, and its inhibition modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, thereby influencing both the direct and indirect striatal output pathways. While preclinical studies have suggested an antipsychotic-like profile for PDE10A inhibitors, clinical trial outcomes for some of these compounds in schizophrenia have been varied. This guide will delve into the quantitative data and experimental methodologies that differentiate these two classes of compounds.
Mechanism of Action
Second-generation antipsychotics exert their therapeutic effects through a multi-receptor binding profile. Their primary targets are the dopamine D2 and serotonin 5-HT2A receptors.[1] Antagonism at D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Blockade of 5-HT2A receptors is believed to contribute to their efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.[2][3] Many SGAs also interact with a variety of other receptors, including other dopamine and serotonin subtypes, as well as adrenergic, histaminergic, and muscarinic receptors, which contributes to their individual efficacy and side-effect profiles.[4]
This compound, on the other hand, does not directly interact with neurotransmitter receptors. Instead, it inhibits the PDE10A enzyme, which is responsible for the degradation of the second messengers cAMP and cGMP.[5] PDE10A is highly concentrated in the medium spiny neurons of the striatum.[6] By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, which in turn modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation of intraneuronal signaling offers a distinct approach to treating psychosis compared to the receptor blockade strategy of SGAs.
Signaling Pathway Diagram
Caption: Distinct mechanisms of action for SGAs and this compound.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities of several second-generation antipsychotics for various neurotransmitter receptors and the inhibitory potency of selected PDE10A inhibitors.
Table 1: Receptor Binding Affinities (Ki, nM) of Second-Generation Antipsychotics
| Drug | D2 | 5-HT2A | D1 | D4 | 5-HT1A | α1 | H1 | M1 |
| Aripiprazole | 0.34[7] | 3.4[7] | >1000 | 44 | 1.7[7] | 57 | 61 | >10,000 |
| Clozapine | 125 | 5.4[5] | >1000 | 21 | 770 | 7 | 1.1[5] | 1.9 |
| Olanzapine | 11 | 4 | 31 | 27 | >1000 | 19 | 7 | 1.9 |
| Quetiapine | 160 | 220 | 990 | 2020 | 390 | 7 | 11 | >5000 |
| Risperidone | 3.13[2] | 0.16[2] | >1000 | 7.2 | >1000 | 0.8[2] | 2.23[2] | >10,000 |
| Ziprasidone | 4.8 | 0.4 | >1000 | 39 | 3.4 | 10 | 47 | >10,000 |
Lower Ki values indicate higher binding affinity.
Table 2: Inhibitory Potency (IC50, nM) of Selected PDE10A Inhibitors
| Compound | PDE10A IC50 (nM) |
| This compound | 29 (for PDE2)/480 (for PDE10) |
| TP-10 | 0.8 |
| Mardepodect (PF-2545920) | 0.37 |
Lower IC50 values indicate greater inhibitory potency.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for human D2 or 5-HT2A receptors) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation and stored at -80°C.
-
Binding Assay: The assay is typically performed in a 96-well plate. Each well contains the prepared cell membranes, a radiolabeled ligand known to bind to the target receptor with high affinity (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The filters are washed with a buffer to remove any non-specifically bound radioligand. A scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conditioned Avoidance Response (CAR)
Objective: To assess the antipsychotic potential of a compound by measuring its ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of the box is a grid that can deliver a mild electric footshock.
-
Training: A rat is placed in one compartment of the shuttle box. A conditioned stimulus (CS), typically a light or a tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock, delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat fails to move during the CS, it can escape the shock by moving to the other compartment after the shock has started (an escape response). This training is repeated for a set number of trials.
-
Testing: Once the rats have learned the avoidance response (typically showing a high percentage of avoidance responses), they are administered the test compound (e.g., this compound or a second-generation antipsychotic) or a vehicle control.
-
Data Collection: After a predetermined pretreatment time, the rats are placed back in the shuttle box and subjected to a series of test trials. The number of avoidance responses and escape responses is recorded.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses.
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To measure sensorimotor gating, a neurological process that filters out irrelevant stimuli, which is often deficient in individuals with schizophrenia.
Methodology:
-
Apparatus: A startle chamber equipped with a sensitive platform to detect the whole-body startle response of a rodent. The chamber also has a speaker to deliver acoustic stimuli.
-
Acclimation: The animal is placed in the startle chamber for a brief acclimation period with background white noise.
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud, startling acoustic stimulus (the pulse, e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak, non-startling acoustic stimulus (the prepulse, e.g., 74 dB) is presented.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms).
-
No-stimulus trials: Only the background noise is present.
-
-
Data Collection: The startle response (amplitude of the flinch) is measured for each trial type.
-
Data Analysis: Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. Antipsychotic compounds are expected to reverse deficits in PPI induced by psychomimetic drugs or in animal models with baseline PPI deficits.
Conclusion
This compound and second-generation antipsychotics represent two distinct approaches to the pharmacological management of psychosis. While SGAs modulate neurotransmission through direct interaction with a range of cell surface receptors, this compound targets an intracellular enzyme to fine-tune second messenger signaling pathways. The quantitative data presented in this guide highlights the high affinity of SGAs for D2 and 5-HT2A receptors, in contrast to the potent enzymatic inhibition exhibited by PDE10A inhibitors. The detailed experimental protocols provide a framework for the preclinical evaluation of these and other novel antipsychotic candidates. Understanding the fundamental differences in their mechanisms and pharmacological profiles is crucial for the continued development of more effective and better-tolerated treatments for psychotic disorders.
References
- 1. protocols.io [protocols.io]
- 2. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Prepulse Inhibition of Startle in Mice [bio-protocol.org]
- 4. Pre-pulse Inhibition [augusta.edu]
- 5. The Behavioral Assessment of Sensorimotor Processes in the Mouse: Acoustic Startle, Sensory Gating, Locomotor Activity, Rotarod, and Beam Walking - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 7. figshare.com [figshare.com]
Validating the therapeutic potential of Pde10-IN-1 with behavioral studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pde10-IN-1, a representative potent phosphodiesterase 10A (PDE10A) inhibitor, with other benchmark compounds in its class. The focus is on its therapeutic potential, validated through key behavioral studies relevant to neuropsychiatric disorders. The data presented herein is a synthesis of publicly available information on well-characterized PDE10A inhibitors, serving as a template for evaluating novel compounds like this compound.
Introduction: The Role of PDE10A in Striatal Signaling
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades the cyclic second messengers, cAMP and cGMP.[1][2] Its expression is highly concentrated in the medium spiny neurons (MSNs) of the striatum, the primary input nucleus of the basal ganglia, which is critical for motor control and cognitive processes.[1][3][4] MSNs are segregated into two main pathways: the direct pathway (expressing D1 dopamine receptors) which facilitates movement, and the indirect pathway (expressing D2 dopamine receptors) which suppresses behavior.[5][6][7]
By hydrolyzing cyclic nucleotides, PDE10A is a key regulator of signaling downstream of dopamine and glutamate receptors.[5][8] Inhibition of PDE10A elevates cAMP and cGMP levels, thereby modulating the activity of both the direct and indirect pathways.[9][10] This mechanism has made PDE10A a compelling therapeutic target for disorders involving striatal dysfunction, such as schizophrenia and Huntington's disease.[7][11]
This compound and Alternatives: A Comparative Overview
This compound is evaluated against other well-documented PDE10A inhibitors, such as TP-10 and MP-10, which have been extensively profiled in preclinical models. The goal of developing new inhibitors is often to optimize potency, selectivity, pharmacokinetic properties, and the therapeutic window, minimizing side effects.
The following tables summarize comparative data for representative PDE10A inhibitors.
Table 1: Comparative In Vitro Profile
| Compound | PDE10A IC50 (nM) | Selectivity Profile | Key Characteristics |
| This compound (Representative) | ~0.3 - 1.0 | >1000-fold vs. other PDE families | High potency and selectivity, optimized for brain penetration. |
| TP-10 | ~0.3 | Highly selective | A benchmark tool compound used in numerous preclinical studies.[3][12] |
| MP-10 | ~0.2 - 1.1 | Highly selective | Another widely used reference compound; has been tested in clinical trials for Huntington's disease.[12][13] |
| TAK-063 | ~0.3 | Highly selective | Advanced to clinical trials for schizophrenia.[12][14] |
| CPL500036 | ~1.0 | Highly selective | A novel inhibitor that has also entered clinical development.[12] |
Table 2: Comparative Efficacy in Rodent Behavioral Models
| Behavioral Assay | This compound (Representative Effect) | Alternative Inhibitors (e.g., TP-10, MP-10) | Therapeutic Relevance |
| MK-801-Induced Hyperlocomotion | Reversal of hyperlocomotion | Dose-dependent reversal of hyperlocomotion.[13][15] | Model for antipsychotic-like activity. |
| Prepulse Inhibition (PPI) Deficit | Attenuation of sensory gating deficits | Reversal of deficits induced by NMDA antagonists.[13] | Model for sensorimotor gating deficits in schizophrenia. |
| Conditioned Avoidance Response (CAR) | Inhibition of avoidance response | Effective inhibition, with a minimum ~40% target occupancy often required for efficacy.[16] | Classic screen for antipsychotic activity. |
| Catalepsy Induction | Low propensity to induce catalepsy | Generally low cataleptogenic activity compared to typical antipsychotics.[6] | Predicts risk of extrapyramidal side effects (motor stiffness). |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of behavioral data.
-
Objective: To assess the potential of a test compound to reverse the psychostimulant effects of an NMDA receptor antagonist, a common screening method for antipsychotic drugs.
-
Methodology:
-
Rodents (mice or rats) are habituated to an open-field arena equipped with infrared beams to track movement.
-
Animals are pre-treated with this compound or a vehicle control via the intended clinical route (e.g., oral gavage, p.o.).
-
After a set pre-treatment time (e.g., 60 minutes), animals are administered the NMDA antagonist MK-801 (e.g., 0.2 mg/kg, s.c.) to induce hyperlocomotion.[13]
-
Locomotor activity (e.g., total distance traveled, beam breaks) is recorded for a period of 60-120 minutes.
-
-
Analysis: Data are analyzed using a one-way or two-way ANOVA to compare the activity levels of the this compound treated group against the vehicle and MK-801 control groups.
-
Objective: To measure sensorimotor gating, a neurological process that is deficient in patients with schizophrenia.
-
Methodology:
-
Animals are placed in a startle chamber that can deliver acoustic stimuli and measure the whole-body startle response.
-
After an acclimatization period with background white noise, animals are subjected to a series of trials.
-
Trial types include: a loud startling pulse alone (e.g., 120 dB) and the same pulse preceded by a weak, non-startling prepulse (e.g., 70-80 dB).
-
This compound and a deficit-inducing agent (like MK-801) are administered prior to the test session.
-
-
Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse trials compared to pulse-alone trials. A two-way ANOVA is used to assess the reversal of the induced deficit by this compound.
Visualizing Pathways and Processes
References
- 1. Phosphodiesterase 10A Is Tethered to a Synaptic Signaling Complex in Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE10A - Wikipedia [en.wikipedia.org]
- 3. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. jneurosci.org [jneurosci.org]
- 10. PDE10A inhibitors: novel therapeutic drugs for schizophrenia. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 15. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
